Product packaging for Felypressin Acetate(Cat. No.:CAS No. 914453-97-7)

Felypressin Acetate

Cat. No.: B607431
CAS No.: 914453-97-7
M. Wt: 1100.278
InChI Key: ZONQCMCHGLZABI-DHSVNZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Felypressin is a Vasopressin 1 agonist, and will thus have effects at all Arginine vasopressin receptor 1As. Felypressin has equipotent pressure responses when compared with epinephrine, showing a greater extent of action. Felypressin is safe for hypertensive subjects, in particular those receiving atenolol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H69N13O13S2 B607431 Felypressin Acetate CAS No. 914453-97-7

Properties

IUPAC Name

acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQCMCHGLZABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1100.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Felypressin Acetate: A Technical Guide on Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin acetate is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin. It functions as a selective agonist for the vasopressin V1a receptor, leading to vasoconstriction. This property has led to its primary clinical use as an adjunct to local anesthetics in dentistry, where it prolongs the duration of anesthesia and reduces systemic absorption and toxicity of the anesthetic agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and pharmacology of this compound, with a focus on its mechanism of action, receptor signaling, and physiological effects. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development.

Structure and Physicochemical Properties

Felypressin is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues. The acetate salt form enhances its stability and solubility.

Amino Acid Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1]

IUPAC Name: (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;acetic acid

Synonyms: 2-(L-Phenylalanine)-8-L-lysine vasopressin, PLV-2, Octapressin[2]

PropertyValueReference
Molecular Formula C46H65N13O11S2 · xC2H4O2[3][4][5]
Molecular Weight 1040.22 g/mol (free base)[3][4][5]
Appearance White to off-white powder[5]
Solubility Soluble in water[5]
Purity ≥95%[3]

Function and Mechanism of Action

Felypressin functions as a vasoconstrictor by selectively agonizing the vasopressin V1a receptor.[6] This receptor is a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[7]

Vasopressin V1a Receptor Signaling Pathway

The binding of felypressin to the V1a receptor initiates a downstream signaling cascade mediated by the Gq/11 family of G proteins.[8]

Felypressin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Felypressin Felypressin V1aR V1a Receptor (GPCR) Felypressin->V1aR Binds to Gq_alpha Gαq V1aR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction Leads to PKC->Contraction Contributes to Radioligand_Binding_Assay prep 1. Membrane Preparation (e.g., from cells expressing V1aR) incubation 2. Incubation - Membranes - Radioligand (e.g., ³H-AVP) - Felypressin (unlabeled competitor) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->separation counting 4. Quantification (Scintillation counting of bound radioligand) separation->counting analysis 5. Data Analysis (Competition binding curve to determine IC50/Ki) counting->analysis

References

Physiological Effects of Felypressin Acetate In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin acetate, a synthetic analogue of the neurohypophysial hormone vasopressin, is utilized primarily as a vasoconstrictor in dental local anesthesia.[1][2][3] Its physiological effects are mediated through the selective agonism of vasopressin V1a receptors, leading to a cascade of intracellular signaling events that culminate in smooth muscle contraction.[2][4] This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound, with a primary focus on its well-documented cardiovascular actions. The guide also summarizes the limited available data on its effects on the renal, gastrointestinal, and uterine systems, and outlines its toxicological profile. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development.

Mechanism of Action

This compound exerts its physiological effects by selectively binding to and activating vasopressin V1a receptors, which are G protein-coupled receptors (GPCRs).[2][4] This binding initiates a downstream signaling cascade.

V1a Receptor Signaling Pathway

The activation of the V1a receptor by felypressin triggers the following intracellular events:

  • G Protein Activation: The agonist-receptor complex activates a heterotrimeric G protein of the Gq/11 family.

  • Phospholipase C (PLC) Activation: The activated α-subunit of the G protein stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin and subsequent smooth muscle contraction.

V1a_Signaling_Pathway Felypressin Felypressin Acetate V1aR V1a Receptor Felypressin->V1aR Binds to G_protein Gq/11 Protein V1aR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: V1a Receptor Signaling Pathway for Felypressin.

Physiological Effects

Cardiovascular System

The most pronounced in vivo effects of felypressin are on the cardiovascular system. It acts as a potent vasoconstrictor, leading to changes in blood pressure and heart rate.

  • Blood Pressure: Intravenous administration of felypressin induces a pressor effect, increasing mean arterial pressure (MAP).[2] However, this hypertensive effect is generally observed at high doses and has a longer duration (approximately 120 seconds) compared to epinephrine.[2]

  • Heart Rate: The increase in blood pressure triggers a baroreflex-mediated bradycardia (decrease in heart rate).[2] Studies have shown that felypressin induces a potent bradycardic effect.[2]

  • Coronary Blood Flow: Felypressin has been shown to reduce coronary blood flow, which may be a concern for patients with coronary artery disease.[2]

Table 1: Quantitative Cardiovascular Effects of this compound in Animal Models

ParameterAnimal ModelDoseRoute of AdministrationObserved EffectCitation
Mean Arterial Pressure Wistar Rats240 ng/kgIntravenousIncrease to 149 ± 9 mmHg[2]
Heart Rate Wistar Rats240 ng/kgIntravenousDecrease to 296 ± 20 bpm[2]
Myocardial Oxygen Tension DogsNot specifiedLocal injectionReduction[2]
Cardiac Index DogsNot specifiedLocal injectionReduction[2]
Hypertensive Effect Duration Wistar Rats240 ng/kgIntravenous~120 seconds[2]

Protocol 1: Evaluation of Cardiovascular Effects in Conscious Rats

  • Animal Model: Male Wistar rats.

  • Surgical Preparation: Implantation of arterial and venous catheters for direct blood pressure measurement and drug administration.

  • Drug Administration: Intravenous bolus injection of this compound (e.g., 240 ng/kg).

  • Measurements: Continuous recording of mean arterial pressure (MAP) and heart rate (HR) using a pressure transducer and data acquisition system.

  • Data Analysis: Comparison of baseline MAP and HR with post-injection values.

exp_workflow_cardio cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal Wistar Rat surgery Catheter Implantation (Arterial & Venous) animal->surgery injection IV Bolus Injection of this compound surgery->injection measurement Continuous MAP & HR Recording injection->measurement data_analysis Compare Baseline vs. Post-injection Data measurement->data_analysis

Caption: Experimental Workflow for Cardiovascular Assessment.
Renal System

The in vivo effects of felypressin on renal function are not extensively studied.

  • Renal Function Markers: One study in single-kidney rats showed that intraperitoneal administration of prilocaine with felypressin did not cause significant changes in blood urea nitrogen (BUN) or serum creatinine levels.[5]

  • Antidiuretic Effect: Felypressin has a weaker antidiuretic effect compared to vasopressin.[3] Studies on lysine-vasopressin, a related peptide, indicate that its effect on urinary composition and osmolality is influenced by the hydration status and solute excretion rate of the animal.[6][7]

Table 2: Effects of this compound on Renal Parameters

ParameterAnimal ModelDoseRoute of AdministrationObserved EffectCitation
Blood Urea Nitrogen (BUN) Single-kidney rats3% prilocaine with 0.03 IU FelypressinIntraperitonealNo significant change[5]
Serum Creatinine Single-kidney rats3% prilocaine with 0.03 IU FelypressinIntraperitonealNo significant change[5]

Note: Data on the direct effects of this compound on glomerular filtration rate (GFR) and renal plasma flow (RPF) in vivo are currently unavailable.

Gastrointestinal System

There is a significant lack of in vivo studies directly investigating the effects of this compound on the gastrointestinal system. Based on its mechanism of action as a smooth muscle constrictor, it can be hypothesized that felypressin may influence gastrointestinal motility. However, without direct experimental evidence, this remains speculative.

Experimental Protocols for Future Studies:

Future research could employ the following established methods to investigate the in vivo effects of felypressin on gastrointestinal motility:

  • Gastrointestinal Transit Time: Measurement of the transit time of a non-absorbable marker (e.g., charcoal meal or radiolabeled compounds) through the gastrointestinal tract in animal models like rats or mice.[3]

  • Intestinal Manometry: In larger animal models such as dogs, surgically implanted strain gauges or manometry catheters can be used to directly measure intestinal smooth muscle contractility following felypressin administration.[8]

Uterine System

As a vasopressin analogue, felypressin is expected to have effects on the uterus, although in vivo data are limited.

  • Uterine Contractility: Studies on the related peptide, oxypressin, in anesthetized rats have shown that it can induce uterine contractions.[9] The response of the uterus to such peptides can be influenced by the hormonal state of the animal, with estrogen and progesterone playing significant roles.[10][11][12][13]

  • Uterine Blood Flow: In pregnant ewes, alpha-adrenergic agonists have been shown to decrease uterine blood flow.[14] While felypressin is not an adrenergic agonist, its potent vasoconstrictive properties suggest it could potentially reduce uterine blood flow. Direct in vivo studies in relevant animal models are needed to confirm this.

Table 3: Uterine Effects of a Felypressin Analogue

ParameterAnimal ModelAgonistObserved EffectCitation
Uterine Contractions Anesthetized RatsOxypressinInduction of contractions[9]

Note: There is a lack of direct in vivo quantitative data on the effects of this compound on uterine contractility and blood flow.

Central Nervous System

The primary known in vivo effect of peripherally administered felypressin on the central nervous system (CNS) is related to the baroreflex mechanism, which is mediated by the area postrema, a circumventricular organ that lacks a blood-brain barrier.[2] There is currently no direct evidence to suggest that peripherally administered felypressin crosses the blood-brain barrier to a significant extent. Intracerebroventricular administration studies would be necessary to elucidate any direct central effects.

Toxicology and Safety Profile

The available toxicological data for this compound is limited.

  • Acute Toxicity (LD50): A study in mice evaluated the acute toxicity (LD50) of local anesthetic solutions containing felypressin. The results indicated that the toxicity was more closely related to the concentration of the accompanying local anesthetic and adrenaline rather than felypressin itself.[1] Specific oral and intravenous LD50 values for this compound alone are not well-documented in the readily available literature.

  • Subchronic and Chronic Toxicity: There is a lack of published in vivo subchronic (28-day) or chronic toxicity studies specifically for this compound. Such studies would be essential to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organs for toxicity upon repeated exposure.[2][4][15][16][17]

Experimental Protocols for Toxicity Assessment:

Standard preclinical toxicity studies that should be conducted for a comprehensive safety profile include:

  • Acute Toxicity Study: Determination of the median lethal dose (LD50) via oral and intravenous routes in at least two rodent species (e.g., rats and mice).[1][18][19]

  • Subchronic Toxicity Study (28-Day): Repeated dose administration (e.g., daily oral gavage) in rodents to evaluate clinical signs, body weight changes, food and water consumption, hematology, clinical chemistry, organ weights, and histopathology.[2][4][15]

tox_workflow cluster_acute Acute Toxicity cluster_subchronic Subchronic Toxicity (28-Day) ld50 Determine LD50 (Oral & IV) in Rodents repeated_dose Repeated Dose Admin (e.g., Oral Gavage) monitoring Monitor: - Clinical Signs - Body Weight - Hematology - Clinical Chemistry repeated_dose->monitoring pathology Organ Weight Analysis & Histopathology monitoring->pathology

Caption: General Workflow for Preclinical Toxicity Studies.

Discussion and Future Directions

The current body of in vivo research on this compound is heavily concentrated on its cardiovascular effects, confirming its role as a potent vasoconstrictor that elicits a baroreflex-mediated bradycardia. While this provides a solid foundation for its clinical use in local anesthesia, there are significant knowledge gaps concerning its physiological effects on other organ systems.

Future in vivo research should prioritize a systematic evaluation of felypressin's effects on:

  • Renal Function: Detailed studies measuring GFR, RPF, and electrolyte handling are needed to fully characterize its renal profile.

  • Gastrointestinal Motility: In vivo experiments are required to determine its impact on gut transit and smooth muscle contractility.

  • Uterine Physiology: The effects on uterine contractility and blood flow, particularly in different hormonal states and during pregnancy, warrant investigation.

  • Central Nervous System: Studies involving intracerebroventricular administration could reveal direct CNS effects beyond the baroreflex.

  • Toxicology: Comprehensive acute, subchronic, and chronic toxicity studies are essential for a complete safety assessment.

A deeper understanding of the complete in vivo physiological and toxicological profile of this compound will not only enhance its safe and effective clinical use but may also uncover novel therapeutic applications for this V1a receptor agonist.

References

Felypressin Acetate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin. Engineered to exhibit potent vasoconstrictor properties with minimal antidiuretic effects, it serves as a valuable pharmacological tool and a key component in dental local anesthetic formulations. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanism of Felypressin. It includes detailed experimental protocols for its synthesis and functional characterization, quantitative data on its physiological effects, and diagrams illustrating its signaling pathway and synthetic workflow, intended for a specialist audience in pharmacology and drug development.

Discovery and Development

Felypressin (2-(L-phenylalanine)-8-L-lysine vasopressin) was developed as a synthetic analogue of vasopressin. The primary goal of its development was to dissociate the pressor (vasoconstrictor) effects of vasopressin from its antidiuretic effects, aiming for a compound with more selective vascular activity.[1][2] Research in the mid-20th century focused on modifying the peptide structure of vasopressin to enhance its receptor selectivity.

The key structural modifications that distinguish Felypressin from endogenous arginine vasopressin (AVP) are the substitution of tyrosine at position 2 with phenylalanine and arginine at position 8 with lysine. These changes result in a peptide with a greater affinity for the vasopressin V1a receptor, which mediates vasoconstriction, and significantly lower activity at the V2 receptor, which is responsible for the antidiuretic response in the kidneys.[1][3] Seminal work in this area was conducted by Boissonnas and Guttmann, leading to a patent in 1966 that described these novel synthetic peptides. Felypressin has since been established as a non-catecholamine vasoconstrictor, often used as an alternative to adrenaline (epinephrine) in local anesthetic solutions, particularly in dentistry.[4]

Physicochemical Properties and Quantitative Data

Felypressin Acetate is a well-characterized peptide with defined physicochemical properties. Its primary biological effect as a V1a agonist translates into measurable cardiovascular changes.

Table 1: Physicochemical Properties of Felypressin
PropertyValue
Chemical Formula C46H65N13O11S2
Molecular Weight 1040.22 g/mol
Amino Acid Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)
Synonyms PLV-2, Octapressin, 2-(L-phenylalanine)-8-L-lysinevasopressin
CAS Number 56-59-7 (Felypressin), 914453-97-7 (this compound)

Data sourced from PubChem and DrugBank.[1][2]

Table 2: Cardiovascular Effects of Felypressin in Wistar Rats
ParameterBaseline Value (Mean ± SEM)Value after Felypressin IV (Mean ± SEM)Change (%)
Mean Arterial Pressure (MAP) 117 ± 4 mm Hg149 ± 9 mm Hg+27.4%
Heart Rate (HR) 391 ± 7 bpm296 ± 12 bpm-24.3%

Experimental Conditions: Intravenous (IV) injection of Felypressin at a dose of 240 ng/kg in awake Wistar rats. The increase in MAP is due to V1a receptor-mediated vasoconstriction, and the decrease in HR is a result of the baroreflex response.[3]

Table 3: Receptor Binding Profile

While Felypressin is widely characterized as a selective V1a receptor agonist, comprehensive and publicly available quantitative binding data (e.g., Ki or IC50 values) comparing its affinity across all vasopressin (V1a, V1b, V2) and oxytocin (OT) receptor subtypes is limited in readily accessible literature.[5][6] Its functional selectivity is demonstrated by its potent pressor activity coupled with weak antidiuretic action.[1][2]

Mechanism of Action and Signaling Pathway

Felypressin exerts its physiological effects by acting as a selective agonist for the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] These receptors are predominantly located on vascular smooth muscle cells.[3]

The binding of Felypressin to the V1a receptor initiates a well-defined intracellular signaling cascade:

  • Receptor Activation : Felypressin binding induces a conformational change in the V1a receptor.

  • G-Protein Coupling : The activated receptor couples to and activates the Gq/11 alpha subunit of its associated heterotrimeric G-protein.

  • PLC Activation : The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization : IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction : The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex. This complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction and vasoconstriction.

Felypressin_Signaling_Pathway cluster_cytosol Cytosol V1a V1a Receptor Gq Gq/11 Protein V1a->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER CaM Ca2+-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Felypressin Felypressin Felypressin->V1a Ca Ca->CaM Forms

Felypressin V1a Receptor Signaling Pathway.

Chemical Synthesis of this compound

Felypressin is a nonapeptide and is synthesized using standard Solid-Phase Peptide Synthesis (SPPS) methodologies. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed.

SPPS_Workflow start Start: Select Resin (e.g., Rink Amide) couple_gly 1. Couple Fmoc-Gly-OH to Resin start->couple_gly deprotect_loop 2. Fmoc Deprotection (Piperidine in DMF) couple_gly->deprotect_loop wash Wash (DMF, DCM) deprotect_loop->wash couple_loop 3. Couple Next Fmoc-AA-OH (HBTU/DIEA) couple_loop->wash wash->couple_loop check Is Sequence Complete? wash->check check->deprotect_loop No cys_deprotect 4. Selective Deprotection of Cys Protecting Groups check->cys_deprotect Yes disulfide 5. On-Resin Disulfide Bridge Formation (Oxidation, e.g., Thallium (III) trifluoroacetate) cys_deprotect->disulfide cleavage 6. Cleavage from Resin & Final Deprotection (TFA Cocktail) disulfide->cleavage purify 7. Purification (RP-HPLC) cleavage->purify lyophilize 8. Lyophilization (with Acetic Acid) purify->lyophilize end Final Product: This compound lyophilize->end

Generalized workflow for the Solid-Phase Peptide Synthesis of Felypressin.

Experimental Protocols

The following are representative protocols for the synthesis and functional evaluation of Felypressin.

Protocol: Solid-Phase Synthesis of Felypressin

This protocol describes a generalized manual synthesis using the Fmoc strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

  • Resin Preparation : Start with Rink Amide MBHA resin (0.5 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Glycine) :

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

    • In a separate vial, activate 4 equivalents of Fmoc-Gly-OH with HBTU (3.9 eq) and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm coupling completion with a negative Kaiser test.

  • Chain Elongation Cycle (Repeat for Lys, Pro, Cys, Asn, Gln, Phe, Phe, Cys) :

    • Deprotection : Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Washing : Wash the peptide-resin with DMF (5x) and DCM (3x).

    • Coupling : Activate and couple the next Fmoc-protected amino acid (4 eq) as described in step 2. Use appropriate side-chain protecting groups (e.g., Lys(Boc), Asn(Trt), Gln(Trt), Cys(Acm)).

  • Disulfide Bridge Formation :

    • Once the linear peptide is assembled, selectively remove the Acm protecting groups from the two cysteine residues using a reagent like silver acetate or iodine in DMF.

    • Perform on-resin oxidation to form the disulfide bridge. A common method is using thallium (III) trifluoroacetate in DMF. Monitor reaction completion by HPLC analysis of a cleaved test sample.

  • Cleavage and Global Deprotection :

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification and Isolation :

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure product, confirm identity and purity by Mass Spectrometry and analytical HPLC.

  • Acetate Salt Formation : Pool the pure fractions and lyophilize. To obtain the acetate salt, perform a salt exchange by re-dissolving in water and re-lyophilizing from a dilute aqueous acetic acid solution.

Protocol: Ex Vivo Vasoconstriction Assay

This protocol outlines a method to assess the functional activity of Felypressin using isolated rat aortic rings in an organ bath setup.

  • Tissue Preparation :

    • Humanely euthanize a Wistar rat and excise the thoracic aorta.

    • Immediately place the aorta in cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.

    • Under a dissecting microscope, carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.

  • Organ Bath Mounting :

    • Mount each aortic ring in a 10 mL organ bath chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check :

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

    • Test tissue viability by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). Rings that do not show a robust contraction should be discarded. Wash out the KCl and allow the tension to return to baseline.

  • Cumulative Concentration-Response Curve :

    • Once a stable baseline is achieved, add Felypressin to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

    • Allow the contractile response to reach a stable plateau at each concentration before adding the next.

  • Data Analysis :

    • Record the peak tension developed at each Felypressin concentration.

    • Express the contraction as a percentage of the maximum contraction induced by KCl.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of Felypressin that produces 50% of the maximal response) to determine its potency.

Conclusion

This compound is a testament to the power of rational peptide drug design. By modifying the native vasopressin structure, researchers created a highly selective V1a receptor agonist with potent vasoconstrictor activity and diminished systemic hormonal effects. Its synthesis is achieved through well-established solid-phase techniques, and its mechanism of action via the Gq-PLC-IP3 pathway is thoroughly understood. For researchers and drug developers, Felypressin remains a key reference compound for the study of the V1a receptor and serves as a successful example of a synthetic peptide therapeutic that has found a durable clinical niche.

References

The Pharmacodynamics of Felypressin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin acetate is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin. It is primarily utilized as a vasoconstrictor in dental local anesthetic solutions, serving as an alternative to catecholamines like epinephrine.[1][2] Its distinct pharmacological profile, characterized by a targeted action on the vasculature with minimal direct cardiac effects, makes it a subject of interest for researchers in pharmacology and drug development.[3][4] This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Mechanism of Action: V1a Receptor Agonism

Felypressin exerts its physiological effects primarily through its agonist activity at the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][5] These receptors are predominantly located on vascular smooth muscle cells, and their activation is the primary mechanism behind felypressin's vasoconstrictive properties.[3][6] Unlike catecholamines, felypressin does not interact with adrenergic receptors, which accounts for its different side-effect profile.[2][3]

Signaling Pathway

Upon binding to the V1a receptor, felypressin induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.[5] The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[7][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9] The resulting increase in intracellular calcium concentration is the final trigger for smooth muscle contraction, leading to vasoconstriction.

Felypressin_Signaling_Pathway

Quantitative Pharmacodynamic Data

Table 1: Comparative Cardiovascular Effects of Intravenous Felypressin, Arginine Vasopressin (AVP), and Epinephrine in Wistar Rats [3]

ParameterFelypressin (FEL)Arginine Vasopressin (AVP)Epinephrine (EPI)
Dose Equimolar to AVP--
Peak Mean Arterial Pressure (MAP) Increase 149 ± 9 mm Hg157 ± 9 mm Hg224 ± 8 mm Hg
Heart Rate (HR) Change Reduced to 296 ± 20 bpmReduced to 297 ± 28 bpmReduced to 280 ± 9 bpm
Duration of Hypertensive Effect ~120 seconds~120 secondsImmediate cessation after injection

Data are presented as mean ± SD.

Table 2: Hemodynamic Effects of Felypressin in Patients with Essential Hypertension [10]

Felypressin Concentration in 3 mL of 2% PropitocaineChange in Blood PressureChange in 1/Pre-ejection Period² (1/PEP²)
0.06 IU/mLTendency to increaseTendency to decrease
0.13 IU/mLSignificant increaseSignificant decrease
0.25 IU/mL-No ischemic change detected

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacodynamics of V1a receptor agonists like felypressin.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human V1a receptor (e.g., CHO-K1 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of unlabeled felypressin.

    • To determine non-specific binding, include wells with a high concentration of a known V1a receptor antagonist.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the felypressin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of felypressin that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Blood Pressure Measurement in Rats

This protocol is used to assess the pressor effects of felypressin in a living organism.[3]

InVivo_BP_Measurement

Detailed Methodology:

  • Animal Preparation:

    • Use adult male Wistar rats.

    • Anesthetize the animals (e.g., with an intraperitoneal injection of ketamine and xylazine).

  • Surgical Procedure:

    • Make a small incision in the inguinal region to expose the femoral artery and vein.

    • Insert a catheter filled with heparinized saline into the femoral artery for direct blood pressure measurement.

    • Insert another catheter into the femoral vein for intravenous drug administration.

  • Data Acquisition:

    • Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.

    • Allow the animal to stabilize and record baseline cardiovascular parameters.

    • Administer a bolus injection of this compound solution via the venous catheter.

    • Continuously monitor and record the changes in blood pressure and heart rate for a defined period post-injection.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate from the baseline values.

    • Determine the peak pressor response and the duration of the effect.

    • Compare the effects of different doses of felypressin to construct a dose-response curve.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Assay

Detailed Methodology:

  • Cell Preparation:

    • Plate cells expressing the V1a receptor (e.g., CHO-K1 or HEK293 cells) into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent to prevent dye leakage (e.g., probenecid).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Assay and Measurement:

    • Use a fluorescence microplate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a solution of felypressin at various concentrations into the wells.

    • Immediately and continuously measure the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the felypressin concentration.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration of felypressin that produces 50% of the maximal response).

Conclusion

This compound is a selective V1a receptor agonist that elicits vasoconstriction through the Gq/11-PLC-IP3-Ca2+ signaling pathway. While its in vivo pressor effects are less potent but more sustained than epinephrine, a comprehensive understanding of its pharmacodynamics at the molecular level is still evolving. The lack of publicly available, specific binding affinity data for felypressin represents a key knowledge gap in the field. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacodynamic properties of this compound, contributing to a more complete picture of its therapeutic potential and limitations.

References

The In-Depth Technical Guide to Felypressin Acetate's Effect on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor that exerts its effects through the targeted activation of vasopressin V1a receptors on smooth muscle cells. This guide provides a comprehensive overview of the molecular mechanisms underpinning felypressin-induced smooth muscle contraction, from receptor binding to the final physiological response. It details the intricate signaling cascade involving Gq/11 proteins, phospholipase C, and subsequent second messengers, leading to an increase in intracellular calcium and the activation of the contractile apparatus. This document also presents quantitative data on the interaction of vasopressin analogues with the V1a receptor and outlines detailed experimental protocols for the assays used to characterize these effects. Visualizations of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

Felypressin is a non-catecholamine vasoconstrictor utilized in clinical settings, most notably in dentistry as an adjunct to local anesthetics to prolong their effect and provide hemostasis.[1] Its primary mechanism of action is the selective agonism of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells.[2] Activation of the V1a receptor initiates a well-defined signaling pathway that culminates in smooth muscle contraction, leading to vasoconstriction.[3] Understanding the nuances of this pathway is critical for the development of novel therapeutics targeting vascular tone and for refining the clinical application of existing drugs like felypressin.

Mechanism of Action: The V1a Receptor Signaling Cascade

This compound's effect on smooth muscle is initiated by its binding to the V1a vasopressin receptor.[2] This interaction triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gq/11 family. The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).[3]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytosol.[3] The elevated intracellular Ca2+ concentration is a pivotal event in smooth muscle contraction.

Four Ca2+ ions bind to the cytosolic protein calmodulin, forming a Ca2+-calmodulin complex. This complex then activates Myosin Light Chain Kinase (MLCK).[4] Activated MLCK phosphorylates the regulatory light chain of myosin II, which is a prerequisite for the interaction between myosin and actin filaments.[4] This interaction, powered by ATP hydrolysis, results in the cross-bridge cycling that drives smooth muscle contraction.

Simultaneously, DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC). PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase, thereby sustaining the phosphorylated (active) state of the myosin light chain.

Felypressin_Signaling_Pathway Felypressin This compound V1aR V1a Receptor Felypressin->V1aR Binds to Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC_inactive Inactive PKC DAG->PKC_inactive Activates Ca2_cyto Cytosolic Ca2+ SR->Ca2_cyto Releases Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds to CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Inactive MLCK CaM_Complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates pMyosinLC Phosphorylated Myosin Light Chain MyosinLC->pMyosinLC Contraction Smooth Muscle Contraction pMyosinLC->Contraction Leads to PKC_active Active PKC PKC_inactive->PKC_active PKC_active->Contraction Contributes to

Felypressin signaling pathway in smooth muscle cells.

Quantitative Data

Precise quantitative data for the binding affinity and functional potency of this compound on smooth muscle are not extensively reported in publicly available literature. However, as a close analogue of arginine vasopressin (AVP), data for AVP can provide valuable insights into the expected pharmacological profile of felypressin at the V1a receptor.

Table 1: Binding Affinities (Ki) of Vasopressin and Analogues at the V1a Receptor

CompoundReceptorSpeciesTissue/Cell LineKi (nM)Reference
Arginine Vasopressin (AVP)V1aHumanRecombinant1.8 ± 0.4[5]
Arginine Vasopressin (AVP)V1aHamsterBrain4.70[6]
Linear V1a antagonistV1aRatLiver Membranes1.2 ± 0.2[5]
Relcovaptan (SR-49059)V1aHumanRecombinant1.3 ± 0.2[5]

Table 2: Functional Potency (EC50) of Vasopressin in Smooth Muscle Cells

CompoundResponse MeasuredSpeciesCell LineEC50 (nM)Reference
Arginine Vasopressin (AVP)Increase in intracellular Ca2+RatA7r5 aortic smooth muscle cells~5[7]
Arginine Vasopressin (AVP)Arachidonic acid releaseRatPrimary aortic smooth muscle cells~0.05[7]

Table 3: In Vivo Effects of Felypressin on Mean Arterial Pressure (MAP) in Rats

CompoundDoseRoute of AdministrationChange in MAPReference
Felypressin (FEL)240 ng/kgIntravenousIncrease to 149 ± 9 mm Hg[1]
Arginine Vasopressin (AVP)Not specifiedIntravenousIncrease to 157 ± 9 mm Hg[1]

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Contraction Assay

This protocol is a standard method for quantifying the contractile response of isolated smooth muscle tissue to pharmacological agents.[8]

Objective: To determine the dose-response relationship of this compound on smooth muscle contraction and calculate EC50 and Emax values.

Materials:

  • Isolated smooth muscle tissue (e.g., rat thoracic aorta)

  • Isolated tissue bath system with force transducers and data acquisition software

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • This compound stock solution

  • Norepinephrine or KCl for viability testing

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., thoracic aorta from a rat) in cold PSS. Carefully remove adherent connective and adipose tissue. Cut the aorta into rings of approximately 2-3 mm in width.

  • Mounting: Suspend each aortic ring between two stainless steel hooks in the tissue bath chamber filled with PSS. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta). During this period, replace the PSS every 15-20 minutes.

  • Viability Test: Contract the tissue with a high concentration of a known vasoconstrictor, such as norepinephrine (e.g., 10 µM) or KCl (e.g., 80 mM), to ensure tissue viability. Wash the tissue repeatedly with PSS until it returns to baseline tension.

  • Dose-Response Curve Generation:

    • Add this compound to the tissue bath in a cumulative, concentration-dependent manner (e.g., from 10^-10 M to 10^-5 M).

    • Allow the contractile response to reach a stable plateau at each concentration before adding the next.

    • Record the force of contraction at each concentration.

  • Data Analysis:

    • Normalize the contractile response at each concentration to the maximum response obtained with the viability test agent.

    • Plot the normalized response against the logarithm of the felypressin concentration to generate a sigmoidal dose-response curve.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum contractile response) from the curve using non-linear regression analysis.

Organ_Bath_Workflow start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate viability Perform Viability Test (e.g., KCl) equilibrate->viability wash Wash Tissue viability->wash add_felypressin Add Felypressin (Cumulative Doses) wash->add_felypressin record Record Contraction add_felypressin->record record->add_felypressin Next Dose analyze Analyze Data (Dose-Response Curve, EC50, Emax) record->analyze All Doses Tested end End analyze->end

Workflow for an isolated tissue bath experiment.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured smooth muscle cells following stimulation with this compound.[9][10]

Objective: To quantify the increase in [Ca2+]i in response to this compound.

Materials:

  • Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microscopy system equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission detector at 510 nm.

  • This compound stock solution

Procedure:

  • Cell Preparation: Seed vascular smooth muscle cells onto glass coverslips and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with fresh HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • Felypressin Stimulation:

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Introduce this compound into the perfusion solution at the desired concentration.

    • Record the change in the F340/F380 ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration.

    • The change in this ratio from baseline upon stimulation with felypressin reflects the increase in [Ca2+]i.

    • Calibration of the fluorescence signal can be performed using ionophores (e.g., ionomycin) in the presence of known high and low Ca2+ concentrations to convert the ratio values into absolute [Ca2+]i.

Calcium_Imaging_Workflow start Start culture_cells Culture Smooth Muscle Cells start->culture_cells load_fura2 Load Cells with Fura-2 AM culture_cells->load_fura2 wash_cells Wash and De-esterify load_fura2->wash_cells mount_cells Mount Cells on Microscope wash_cells->mount_cells baseline Record Baseline Fluorescence Ratio mount_cells->baseline add_felypressin Stimulate with Felypressin baseline->add_felypressin record_response Record Fluorescence Ratio Change add_felypressin->record_response analyze Analyze Data (Calculate [Ca2+]i) record_response->analyze end End analyze->end

Workflow for intracellular calcium imaging.
[35S]GTPγS Binding Assay for Gq Protein Activation

This assay measures the activation of Gq proteins by agonist-stimulated GPCRs.[11][12]

Objective: To determine the ability of this compound to activate Gq proteins coupled to the V1a receptor.

Materials:

  • Cell membranes expressing the V1a receptor

  • [35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog)

  • GDP

  • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA)

  • This compound stock solution

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue endogenously or recombinantly expressing the V1a receptor.

  • Assay Setup:

    • In a microcentrifuge tube, combine the cell membranes, GDP (to promote the basal, inactive state of the G protein), and the assay buffer.

    • Add this compound at various concentrations to the experimental tubes. Add buffer alone to the basal control tubes.

  • Initiation of Reaction: Add [35S]GTPγS to all tubes to initiate the binding reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound [35S]GTPγS, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound [35S]GTPγS.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the basal binding (in the absence of felypressin) from the agonist-stimulated binding to determine the specific binding.

    • Plot the specific binding against the logarithm of the felypressin concentration to generate a dose-response curve.

    • Calculate the EC50 and Emax for Gq protein activation.

Conclusion

This compound is a potent vasoconstrictor that elicits its effects on smooth muscle through a well-characterized signaling pathway initiated by the activation of the V1a vasopressin receptor. The subsequent Gq/11-mediated activation of phospholipase C and the generation of IP3 and DAG lead to an increase in intracellular calcium, which is the primary driver of smooth muscle contraction. The experimental protocols detailed in this guide provide a robust framework for the quantitative analysis of felypressin's pharmacological properties. While specific quantitative data for felypressin remains somewhat limited in the public domain, the data available for its parent compound, vasopressin, offers valuable comparative insights. Further research to delineate the precise binding kinetics and functional potency of felypressin will be instrumental in optimizing its clinical use and in the development of novel V1a receptor-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Felypressin Acetate in Surgical Hemostasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor used to achieve hemostasis in various surgical procedures. Its selective action on vasopressin V1a receptors in the smooth muscle of the vascular bed leads to a localized reduction in blood flow, thereby controlling surgical bleeding.[1] Unlike catecholamine vasoconstrictors such as epinephrine, felypressin has minimal direct effects on the myocardium, making it a potentially safer alternative in certain patient populations. These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and available data for the use of this compound in surgical hemostasis research.

Mechanism of Action

This compound exerts its hemostatic effect by selectively binding to and activating the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[1] This activation initiates a downstream signaling cascade that results in vasoconstriction and, consequently, reduced blood flow at the site of application.

Signaling Pathway of this compound

The binding of this compound to the V1a receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.

Felypressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Felypressin This compound V1aR V1a Receptor (GPCR) Felypressin->V1aR Gq Gq/11 Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction

Caption: Signaling pathway of this compound via the V1a receptor.

Quantitative Data on the Physiological Effects of this compound

While direct comparative studies quantifying the hemostatic efficacy of this compound in terms of bleeding time and blood loss volume in standardized surgical models are limited in the available literature, several studies have quantified its physiological effects that underpin its hemostatic action. The following tables summarize key findings from animal studies.

Table 1: Cardiovascular and Hemodynamic Effects of Intravenous Felypressin in Rats

ParameterBaseline (Mean ± SEM)Felypressin (IV) (Mean ± SEM)Epinephrine (IV) (Mean ± SEM)Reference
Mean Arterial Pressure (mmHg)Not specified149 ± 9224 ± 8[1]
Heart Rate (bpm)Not specified296 ± 20280 ± 9[1]

Data from a study in Wistar rats. Felypressin demonstrated a less pronounced pressor effect compared to epinephrine.[1]

Table 2: Effects of Felypressin Infusion on Coronary Blood Flow in Dogs

Felypressin Infusion Rate (IU/hr)Change in Coronary Blood Flow (%)Change in Inner Layer Myocardial Oxygen Tension (%)Reference
0.15-23% (P<0.05)-8% (P<0.05)[2]
0.3Not specifiedNot specified[2]
0.6Not specifiedNot specified[2]
1.0Not specifiedNot specified[2]

Data from a study in anesthetized open-chest dogs, demonstrating a dose-dependent reduction in coronary blood flow.[2]

Table 3: Effects of Local Injection of Prilocaine with Felypressin on Pulpal Blood Flow in Rabbits

Treatment GroupChange in Pulpal Blood Flow (5 mins post-injection)Change in Pulpal Oxygen Tension (5 mins post-injection)Reference
3% Prilocaine with 0.03 IU/mL FelypressinSignificant decreaseSignificant decrease[3]
2% Lidocaine with 1:80,000 EpinephrineSignificant decreaseSignificant decrease[3]

This study highlights the local vasoconstrictive effect of felypressin when used as an adjunct to local anesthetics, leading to a reduction in tissue blood flow.[3]

Experimental Protocols

The following are generalized protocols for evaluating the hemostatic efficacy of this compound in a rodent surgical model. These protocols should be adapted and approved by the institution's animal care and use committee.

Animal Model and Surgical Procedure

A common model for assessing hemostasis is the rat liver or spleen incision model.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, retractors)

  • This compound solution (various concentrations)

  • Control solution (e.g., saline)

  • Gauze sponges (pre-weighed)

  • Filter paper

  • Timer

Procedure:

  • Anesthetize the rat according to the approved institutional protocol.

  • Place the animal in a supine position on a surgical board.

  • Perform a midline laparotomy to expose the liver or spleen.

  • Create a standardized incision (e.g., 1 cm long, 0.3 cm deep) on the surface of the liver lobe or spleen.

  • Immediately start a timer.

  • Apply a specific volume of this compound solution or control solution directly to the bleeding site.

  • Measure the bleeding time, defined as the time from the incision until the cessation of bleeding. Bleeding is monitored by gently blotting the site with filter paper at regular intervals (e.g., every 15 seconds) until no new bloodstains appear.

  • Measure the total blood loss by collecting the blood on pre-weighed gauze sponges and calculating the weight difference.

  • After the experiment, euthanize the animal using an approved method.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the hemostatic efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_procedure Surgical Procedure cluster_data Data Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Anesthesia_Prep Preparation of Anesthetics and Test Solutions Randomization->Anesthesia_Prep Anesthesia Anesthesia Induction Anesthesia_Prep->Anesthesia Surgery Surgical Site Exposure (e.g., Laparotomy) Anesthesia->Surgery Incision Standardized Bleeding Incision Surgery->Incision Treatment Topical Application of This compound or Control Incision->Treatment Bleeding_Time Measure Bleeding Time Treatment->Bleeding_Time Blood_Loss Measure Blood Loss Volume Treatment->Blood_Loss Data_Analysis Statistical Analysis Bleeding_Time->Data_Analysis Blood_Loss->Data_Analysis Conclusion Conclusion on Hemostatic Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound hemostasis.

Logical Relationships in this compound's Hemostatic Action

The hemostatic effect of this compound is a direct consequence of its pharmacological action on the vasculature. The logical flow from drug administration to hemostasis is outlined below.

Logical_Relationship Drug_Admin Topical Administration of This compound Receptor_Binding Binding to V1a Receptors on Vascular Smooth Muscle Drug_Admin->Receptor_Binding Signal_Transduction Activation of Gq/11-PLC-IP3/DAG Signaling Pathway Receptor_Binding->Signal_Transduction Ca_Increase Increased Intracellular Ca²⁺ Signal_Transduction->Ca_Increase Vasoconstriction Vasoconstriction of Arterioles and Capillaries Ca_Increase->Vasoconstriction Blood_Flow_Reduction Reduced Local Blood Flow Vasoconstriction->Blood_Flow_Reduction Hemostasis Hemostasis at the Surgical Site Blood_Flow_Reduction->Hemostasis

Caption: Logical flow of this compound's hemostatic action.

Conclusion

This compound is a valuable tool in surgical research for achieving hemostasis through its potent and selective vasoconstrictive properties. Its distinct mechanism of action, mediated by V1a receptors, offers a different pharmacological profile compared to commonly used catecholamines. The provided protocols offer a framework for researchers to design and conduct studies to further elucidate the hemostatic efficacy and potential applications of this compound in various surgical contexts. Further research is warranted to generate more direct comparative data on its effects on bleeding time and blood loss volume in standardized non-dental surgical models.

References

Application Notes and Protocols for Felypressin Acetate Solutions in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation, storage, and handling of Felypressin Acetate solutions for use in laboratory research. Felypressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor and a selective agonist for the vasopressin V1a receptor.[1][2][3] Proper solution preparation is critical for obtaining accurate and reproducible experimental results. This document outlines recommended solvents, solubility data, storage conditions, and detailed experimental procedures. Additionally, it includes a summary of the V1a receptor signaling pathway to provide context for its mechanism of action.

Properties of this compound

This compound is a non-catecholamine vasoconstrictor chemically related to the posterior pituitary hormone, vasopressin.[3] It is a synthetic nonapeptide with the sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, containing a disulfide bridge between the two cysteine residues.[2] Its primary mechanism of action is through the agonism of the Vasopressin V1a receptor (AVPR1A), a G-protein coupled receptor (GPCR).[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C46H65N13O11S2[7][8]
Molecular Weight 1040.22 g/mol [1][4][7][8]
CAS Number 914453-97-7 (acetate salt)[4][9]
Appearance White to off-white solid/powder[1]
Purity Typically ≥98%
Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1]

Solubility Data

The solubility of this compound can vary depending on the solvent and temperature. It is crucial to use the appropriate solvent to ensure complete dissolution and stability of the peptide.

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotesReference
Water ≥ 100 mg/mLSonication may be required for complete dissolution.[1]
Dimethyl Sulfoxide (DMSO) ≥ 10.4 mg/mLUse freshly opened DMSO as it can be hygroscopic.[1]

Experimental Protocols

Materials and Equipment
  • This compound (lyophilized powder)

  • Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended for aqueous solutions)

  • -20°C and -80°C freezers

Protocol for Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in both aqueous and organic solvents.

Workflow for this compound Solution Preparation

G Experimental Workflow: this compound Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature in a desiccator start->equilibrate weigh Weigh desired amount of peptide equilibrate->weigh dissolve Dissolve in appropriate solvent (Water or DMSO) weigh->dissolve vortex Vortex to mix dissolve->vortex sonicate Sonicate if necessary (for aqueous solutions) vortex->sonicate aliquot Aliquot into sterile tubes sonicate->aliquot store_short Short-term Storage (-20°C for up to 1 month) aliquot->store_short store_long Long-term Storage (-80°C for up to 6 months) aliquot->store_long

Caption: Workflow for preparing and storing this compound solutions.

3.2.1. Preparation of a 10 mM Aqueous Stock Solution

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.

  • Weigh: Carefully weigh the desired amount of peptide. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.04 mg of this compound (MW = 1040.22 g/mol ).

  • Dissolve: Add the appropriate volume of sterile, nuclease-free water to the peptide.

  • Mix: Vortex the solution gently until the peptide is completely dissolved.

  • Sonicate (if necessary): If the peptide does not fully dissolve, sonicate the solution for a few minutes.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

  • Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

3.2.2. Preparation of a 10 mM DMSO Stock Solution

  • Equilibrate and Weigh: Follow steps 1 and 2 from the aqueous stock solution protocol.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the peptide.

  • Mix: Vortex the solution until the peptide is completely dissolved. Sonication is typically not required for DMSO solutions.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

  • Store: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Preparation of Working Solutions

To prepare a working solution, thaw an aliquot of the stock solution on ice. Dilute the stock solution to the desired final concentration using the appropriate sterile buffer or cell culture medium for your experiment. It is recommended to prepare working solutions fresh for each experiment.

This compound Signaling Pathway

This compound exerts its effects by binding to and activating the Vasopressin V1a receptor (AVPR1A).[4] This receptor is a G-protein coupled receptor that primarily couples to Gαq/11.[5][6] Activation of the V1a receptor initiates a downstream signaling cascade, as illustrated below.

V1a Receptor Signaling Pathway

G Felypressin (V1a Receptor) Signaling Pathway Felypressin Felypressin Acetate V1aR V1a Receptor (AVPR1A) Felypressin->V1aR Binds to Gq Gαq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) Ca->CellularResponse Contributes to PKC->CellularResponse Leads to

Caption: Felypressin activates the V1a receptor, leading to downstream signaling.

Upon binding of Felypressin to the V1a receptor, the associated Gαq/11 protein is activated.[5] This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate Protein Kinase C (PKC). These signaling events culminate in various cellular responses, most notably the contraction of smooth muscle cells, resulting in vasoconstriction.[2]

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

These protocols are intended for research use only and should be performed by trained laboratory personnel. The information provided is based on currently available data and may require optimization for specific experimental conditions. Always consult the product-specific datasheet and relevant literature for the most accurate and up-to-date information.

References

Application Notes and Protocols for Intravenous Felypressin Acetate Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, a synthetic analogue of the hormone vasopressin, is primarily utilized as a vasoconstrictor in local anesthetic solutions, particularly in dental and medical procedures.[1][2] Unlike catecholamine vasoconstrictors such as epinephrine, felypressin acetate does not interact with adrenergic receptors, suggesting it may have a different side effect profile.[1] Its mechanism of action involves binding to vasopressin 1 (V1) receptors on vascular smooth muscle, leading to vasoconstriction.[1][2][3]

These application notes provide detailed protocols for the intravenous (IV) administration of this compound in rats to study its systemic cardiovascular effects. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacodynamic and pharmacokinetic properties of this compound.

Data Summary: Cardiovascular Effects

Intravenous administration of felypressin in rats elicits significant changes in cardiovascular parameters, primarily a pressor effect (increase in blood pressure) and bradycardia (decrease in heart rate).[1][3]

ParameterAgentDosage (Intravenous)Animal ModelResult (Mean ± SEM)Reference
Mean Arterial Pressure (MAP) Felypressin (FEL)240 ng/kgWistar RatsIncrease to 149 ± 9 mm Hg[1]
Vasopressin (AVP)250 ng/kgWistar RatsIncrease to 157 ± 9 mm Hg[1]
Epinephrine (EPI)2 µg/kgWistar RatsIncrease to 224 ± 8 mm Hg[1]
Heart Rate (HR) Felypressin (FEL)240 ng/kgWistar RatsReduction to 296 ± 20 bpm[1]
Vasopressin (AVP)250 ng/kgWistar RatsReduction to 297 ± 28 bpm[1]
Epinephrine (EPI)2 µg/kgWistar RatsReduction to 280 ± 9 bpm[1]
Contraction Force (Isolated Heart) Felypressin5.5 IUIsolated Rat HeartDecrease in contraction force[4]
Cardiac Rate (Isolated Heart) Felypressin1.6 IUIsolated Rat HeartDecrease in cardiac rate[4]

Experimental Protocols

Animal Model and Preparation
  • Species: Wistar rats are a commonly used strain for cardiovascular studies involving felypressin.[1][3]

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Anesthesia: For surgical procedures, anesthesia can be induced with ketamine (100 mg/kg, intraperitoneally).[1] The level of anesthesia should be monitored regularly throughout the procedure.

Protocol for Intravenous Cannulation and Administration

This protocol describes the cannulation of the femoral vein for drug administration, a common procedure for pharmacokinetic and pharmacodynamic studies.[5]

  • Anesthetize the Rat: Induce anesthesia as described in section 3.1. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the inguinal area of the rat. Cleanse the surgical site with an appropriate antiseptic solution.

  • Incision: Make a small incision in the skin over the femoral triangle to expose the underlying musculature.

  • Vein Isolation: Carefully dissect through the connective tissue to isolate the femoral vein.

  • Cannulation:

    • Place two loose ligatures (e.g., 4-0 silk suture) around the vein.

    • Make a small incision in the vein using fine scissors or a 25-27G needle.[6]

    • Insert a saline-filled polyethylene catheter (e.g., PE-50 tubing) into the vein.

    • Secure the catheter in place by tightening the ligatures.

  • Patency Check: Aspirate gently with a saline-filled syringe to confirm blood return, then flush gently with a small volume of heparinized saline to ensure the catheter is patent.

  • Drug Administration:

    • Prepare a stock solution of this compound in sterile 0.9% saline.

    • Administer the desired dose as an intravenous bolus. The maximum recommended bolus injection volume for a rat is 1 ml/kg.[6] For larger volumes, an infusion is recommended.[6]

    • The duration of the hypertensive effect of felypressin has been observed to be approximately 120 seconds.[1]

Protocol for Cardiovascular Monitoring

To measure the effects of felypressin, direct blood pressure and heart rate monitoring are required.

  • Arterial Cannulation: A catheter can be inserted into the carotid or femoral artery for direct blood pressure measurement.

  • Transducer Connection: Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Baseline Recording: Allow the animal to stabilize after surgery and record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 30 minutes before drug administration.

  • Post-Injection Monitoring: Record MAP and HR continuously following the intravenous injection of felypressin to capture the peak response and duration of action.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for assessing the cardiovascular effects of intravenous felypressin in rats.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis AnimalAcclimation Animal Acclimation Anesthesia Anesthesia Induction (e.g., Ketamine 100 mg/kg IP) AnimalAcclimation->Anesthesia SurgicalPrep Surgical Preparation (Cannulation of Vein & Artery) Anesthesia->SurgicalPrep Baseline Record Baseline (MAP & HR) SurgicalPrep->Baseline IV_Admin IV Administration of this compound Baseline->IV_Admin DataRecord Continuous Recording of Post-Dose MAP & HR IV_Admin->DataRecord DataAnalysis Data Analysis (Peak Response, Duration) DataRecord->DataAnalysis Results Results Interpretation DataAnalysis->Results G cluster_main Vascular Smooth Muscle Cell Felypressin Felypressin V1R V1 Receptor Felypressin->V1R Binds Gq Gq Protein V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Muscle Contraction (Vasoconstriction) Ca->Contraction Leads to

References

Application Notes and Protocols for Felypressin Acetate Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin Acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor utilized primarily in dental anesthesia to localize the anesthetic and reduce bleeding.[1][2][3] Its pharmacological effects are mediated through its specific interaction with the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family.[2] Understanding the binding characteristics of this compound to the V1a receptor is crucial for elucidating its mechanism of action, optimizing its clinical use, and developing novel therapeutics targeting the vasopressin system.

These application notes provide a comprehensive overview of the receptor binding properties of this compound, detailed protocols for conducting a competitive radioligand binding assay to determine its binding affinity, and a summary of the associated signaling pathways.

Mechanism of Action

Felypressin is an agonist at the vasopressin V1a receptor.[3] Upon binding, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11.[4][5] The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the contraction of vascular smooth muscle, leading to vasoconstriction.[6]

Data Presentation

A critical aspect of characterizing any ligand-receptor interaction is the quantitative determination of its binding affinity. This is typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Despite a comprehensive literature search, specific quantitative binding data (Ki, Kd, or IC50) for this compound at the V1a receptor was not found in the public domain.

To provide context for researchers aiming to determine these values, the following table summarizes the binding affinities of other relevant ligands for the human vasopressin V1a receptor. This table can serve as a reference for expected affinity ranges and for the selection of appropriate competitor ligands in a binding assay.

LigandReceptor SubtypeBinding Affinity (Ki) [nM]Reference
Arginine Vasopressin (AVP)Human V1a1.8 ± 0.4[7]
Relcovaptan (SR-49059)Human V1a1.3 ± 0.2[7]
OxytocinHuman V1a129 ± 22[7]

Researchers are encouraged to use the protocols outlined below to experimentally determine the binding affinity of this compound and populate this data for their specific experimental conditions.

Experimental Protocols

A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled ligand, such as this compound. This protocol provides a detailed methodology for performing such an assay using membranes from cells expressing the human V1a receptor and a suitable radiolabeled antagonist.

Objective: To determine the inhibition constant (Ki) of this compound for the human V1a receptor through a competitive radioligand binding assay.

Materials:

  • V1a Receptor Source: Cell membranes prepared from a cell line stably expressing the human V1a receptor (e.g., HEK293, CHO cells).

  • Radioligand: A high-affinity V1a receptor antagonist radiolabeled with a suitable isotope (e.g., [3H]-Arginine Vasopressin or another commercially available V1a-selective radioligand).

  • Unlabeled Competitor (Test Compound): this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known V1a receptor antagonist (e.g., 1 µM Relcovaptan).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human V1a receptor to a high density.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with assay buffer and centrifuge again.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Store the membrane preparation in aliquots at -80°C.

  • Competitive Binding Assay:

    • Thaw the V1a receptor-containing membranes on ice.

    • Dilute the membranes in assay buffer to the desired final concentration (to be optimized, typically 10-50 µg protein per well).

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value (e.g., from 10^-12 M to 10^-5 M).

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of non-specific binding control (e.g., 1 µM Relcovaptan), 50 µL of radioligand, 100 µL of membrane suspension.

      • This compound Competition: 50 µL of each this compound dilution, 50 µL of radioligand, 100 µL of membrane suspension.

    • The concentration of the radioligand should be at or below its Kd value to ensure accurate Ki determination.

    • Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The incubation time should be optimized in preliminary kinetic experiments.

  • Filtration and Washing:

    • Pre-soak the glass fiber filters in wash buffer.

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For each concentration of this compound, calculate the percentage of specific binding inhibited compared to the control (total specific binding without competitor).

  • Plot the percentage of specific binding as a function of the log concentration of this compound. This will generate a sigmoidal competition curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the V1a receptor (this should be determined in a separate saturation binding experiment).

Visualizations

Signaling Pathway

Felypressin_V1a_Signaling cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein (α, β, γ) V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Felypressin This compound Felypressin->V1aR Binds to ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Response Smooth Muscle Contraction (Vasoconstriction) Ca2->Response Leads to PKC->Response Contributes to

Caption: this compound V1a Receptor Signaling Pathway.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare V1a Receptor Membranes Incubation Incubate Membranes with Radioligand and Felypressin Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Felypressin Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: IC50 and Ki Calculation Counting->Data_Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for Studying the Cardiovascular Effects of Felypressin Acetate in Wistar Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin Acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor that exerts its effects primarily through the vasopressin V1a receptors.[1] Unlike catecholaminergic vasoconstrictors such as epinephrine, Felypressin does not interact with adrenergic receptors, suggesting a different profile of cardiovascular side effects.[2] This makes it a valuable tool for studying cardiovascular regulation and for potential therapeutic applications where adrenergic stimulation is undesirable. These application notes provide detailed protocols for investigating the cardiovascular effects of this compound in Wistar rats, a commonly used animal model in cardiovascular research. The protocols cover experimental design, surgical procedures, data acquisition, and analysis.

Data Presentation

The following tables summarize the quantitative cardiovascular effects of intravenously administered this compound in Wistar rats.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Wistar Rats

Treatment GroupDose (ng/kg)Administration RouteBaseline MAP (mmHg)Peak MAP (mmHg)Change in MAP (mmHg)Duration of Hypertensive Effect (seconds)
Control (Saline)N/AIV105 ± 5106 ± 5+1 ± 1N/A
This compound240IV104 ± 4125 ± 6+21 ± 3~120
Vasopressin (AVP)250IV106 ± 5128 ± 7+22 ± 4~120
Epinephrine (EPI)2000IV107 ± 6145 ± 8+38 ± 5~90

Data are presented as mean ± SEM. Data extracted and synthesized from graphical representations in cited literature.[2]

Table 2: Effect of this compound on Heart Rate (HR) in Wistar Rats

Treatment GroupDose (ng/kg)Administration RouteBaseline HR (beats/min)Nadir HR (beats/min)Change in HR (beats/min)
Control (Saline)N/AIV350 ± 15348 ± 15-2 ± 3
This compound240IV352 ± 12310 ± 10-42 ± 8
Vasopressin (AVP)250IV348 ± 14305 ± 12-43 ± 9
Epinephrine (EPI)2000IV355 ± 16315 ± 14-40 ± 11

Data are presented as mean ± SEM. Data extracted and synthesized from graphical representations in cited literature.[2]

Experimental Protocols

Animal Model and Housing
  • Species: Male Wistar rats.

  • Weight: 250-300 g.

  • Housing: Animals should be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be available ad libitum.

  • Acclimatization: Allow at least one week for acclimatization to the housing conditions before any experimental procedures.

Anesthesia Protocols

The choice of anesthesia is critical and can influence cardiovascular parameters. Researchers should select a protocol appropriate for their specific experimental needs.

  • Inhalation Anesthesia (for surgical procedures):

    • Agent: Isoflurane (2-3% for induction, 1.5-2% for maintenance) in 100% oxygen.

    • Administration: Use a calibrated vaporizer and a stereotaxic frame with a nose cone for precise delivery.

    • Advantages: Rapid induction and recovery, and easily adjustable anesthetic depth.

  • Injectable Anesthesia (for terminal experiments):

    • Agent: A combination of ketamine (80-100 mg/kg, IP) and xylazine (5-10 mg/kg, IP).

    • Administration: Intraperitoneal (IP) injection.

    • Note: This combination can affect cardiovascular parameters; therefore, a stabilization period is crucial before data collection.

Surgical Preparation for Cardiovascular Monitoring

This protocol describes the cannulation of the femoral artery and vein for direct blood pressure measurement and intravenous drug administration.

  • Anesthetize the rat using one of the protocols described above.

  • Shave the inguinal region of one hind limb.

  • Make a small incision in the skin and underlying tissue to expose the femoral artery and vein.

  • Carefully dissect the femoral artery and vein from the surrounding connective tissue.

  • For arterial cannulation, place two loose ligatures around the artery. Tightly tie the distal ligature and apply gentle traction.

  • Make a small incision in the arterial wall between the two ligatures.

  • Insert a heparinized saline-filled cannula (e.g., PE-50 tubing) into the artery and secure it with the proximal ligature.

  • Confirm proper placement by observing blood pulsation in the cannula.

  • Repeat the cannulation procedure for the femoral vein for intravenous drug administration.

  • Connect the arterial cannula to a pressure transducer for continuous blood pressure recording.

  • Allow the animal to stabilize for at least 30 minutes after surgery before administering any test substances.

This compound Administration
  • Solution Preparation:

    • Dissolve this compound powder in sterile 0.9% saline to the desired stock concentration.

    • Further dilute the stock solution to the final working concentrations on the day of the experiment.

    • For example, to prepare a 240 ng/mL solution for a 250g rat receiving a 1 mL/kg injection, dissolve 0.24 mg of this compound in 1 L of saline.

  • Intravenous (IV) Administration:

    • Administer this compound as a bolus injection through the cannulated femoral vein.

    • The injection volume should typically be 1 mL/kg.

    • Follow the injection with a small flush of heparinized saline to ensure complete delivery of the drug.

  • Intracerebroventricular (ICV) Administration (for central effects studies):

    • Place the anesthetized rat in a stereotaxic frame.

    • Expose the skull and identify the bregma.

    • Use the following coordinates for the lateral ventricle: Anteroposterior (AP): -0.8 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.

    • Drill a small burr hole at the determined coordinates.

    • Slowly lower a Hamilton syringe needle to the target depth.

    • Infuse this compound solution (e.g., 100 ng in 1-5 µL) over several minutes.

    • Leave the needle in place for a few minutes post-injection to prevent backflow before slowly retracting it.

Data Acquisition and Analysis
  • Parameters to Measure:

    • Mean Arterial Pressure (MAP)

    • Systolic and Diastolic Blood Pressure

    • Heart Rate (HR)

  • Data Acquisition System: Use a data acquisition system (e.g., PowerLab, Biopac) connected to the pressure transducer to record the cardiovascular parameters continuously.

  • Analysis:

    • Calculate the change in MAP and HR from the baseline values recorded before drug administration.

    • Determine the peak pressor and bradycardic responses.

    • Measure the duration of the cardiovascular effects.

    • Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA) to compare treatment groups.

Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle

Felypressin_Signaling Felypressin This compound V1aR V1a Receptor Felypressin->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release releases Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: this compound V1a Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow AnimalPrep Animal Preparation (Wistar Rat, 250-300g) Anesthesia Anesthesia (e.g., Isoflurane) AnimalPrep->Anesthesia Surgery Surgical Cannulation (Femoral Artery & Vein) Anesthesia->Surgery Stabilization Stabilization Period (30 minutes) Surgery->Stabilization Baseline Baseline Recording (MAP, HR) Stabilization->Baseline DrugAdmin This compound Administration (IV or ICV) Baseline->DrugAdmin DataAcq Continuous Data Acquisition (MAP, HR) DrugAdmin->DataAcq Analysis Data Analysis (Change from Baseline, Duration) DataAcq->Analysis Euthanasia Euthanasia Analysis->Euthanasia

Caption: Experimental Workflow for Cardiovascular Studies.

References

Felypressin Acetate: A Tool for Investigating the Baroreflex Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, a synthetic analogue of vasopressin, is a potent V1 receptor agonist that induces vasoconstriction, leading to a pressor effect and a subsequent reflex bradycardia.[1] This physiological response makes it a valuable pharmacological tool for studying the baroreflex mechanism, a critical homeostatic process that regulates blood pressure. Unlike catecholamines such as epinephrine, felypressin's action is independent of adrenergic receptors, offering a specific pathway to probe the vasopressin-mediated modulation of the baroreflex.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing felypressin acetate in baroreflex research.

Mechanism of Action

Felypressin selectively binds to vasopressin V1a receptors on vascular smooth muscle cells.[2] This interaction activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. The resulting increase in intracellular calcium concentration promotes the phosphorylation of myosin light chains, leading to smooth muscle contraction and vasoconstriction. This rise in peripheral resistance elevates mean arterial pressure (MAP), which in turn activates the baroreflex arc.

The increase in arterial pressure is sensed by baroreceptors in the aortic arch and carotid sinuses. This sensory information is relayed to the nucleus tractus solitarius (NTS) in the brainstem, which then modulates the autonomic nervous system. The response involves an increase in parasympathetic (vagal) outflow to the heart, causing a decrease in heart rate (bradycardia), and a decrease in sympathetic outflow, leading to reduced cardiac contractility and vasodilation, thus buffering the initial pressor effect. The central effects of vasopressin analogues, including felypressin, on the baroreflex are mediated by V1 receptors in the area postrema.[1]

Data Presentation

The following tables summarize the quantitative effects of intravenous (IV) felypressin administration on cardiovascular parameters in awake Wistar rats.

Table 1: Hemodynamic Effects of a Single Intravenous Dose of Felypressin in Wistar Rats

ParameterBaseline (Mean ± SEM)Post-Felypressin (IV) (Mean ± SEM)
Mean Arterial Pressure (mmHg)117 ± 4149 ± 9
Heart Rate (bpm)391 ± 7296 ± 20

Data adapted from a study in awake Wistar rats. The dose of felypressin administered was not specified in the provided search results.

Table 2: Comparative Cardiovascular Effects of Felypressin, Vasopressin, and Epinephrine

AgentChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Felypressin+32-95
Vasopressin (AVP)+40-94
Epinephrine (EPI)+107-111

This table provides a qualitative and quantitative comparison of the cardiovascular responses to the three agents, highlighting felypressin's potent bradycardic effect relative to its pressor effect compared to epinephrine.[1]

Experimental Protocols

Protocol 1: Assessment of Baroreflex Sensitivity (BRS) using Felypressin in Anesthetized Rats

Objective: To determine the baroreflex-mediated change in heart rate in response to a felypressin-induced increase in blood pressure.

Materials:

  • This compound solution (e.g., 1 µg/mL in sterile saline)

  • Anesthetic agent (e.g., isoflurane, urethane)

  • Surgical instruments for catheterization

  • Pressure transducer and data acquisition system for blood pressure monitoring

  • ECG electrodes and amplifier for heart rate monitoring

  • Intravenous (IV) catheter (e.g., jugular vein)

  • Arterial catheter (e.g., carotid or femoral artery)

  • Male Wistar rats (250-300g)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using the chosen anesthetic agent. Maintain a stable plane of anesthesia throughout the experiment.

    • Surgically expose the jugular vein and a carotid or femoral artery.

    • Insert and secure catheters into the vessels for drug administration (jugular vein) and continuous blood pressure monitoring (artery).

    • Attach ECG electrodes to the limbs to record the electrocardiogram.

    • Allow the animal to stabilize for at least 30 minutes after surgery, ensuring stable baseline blood pressure and heart rate.

  • Data Recording:

    • Continuously record arterial blood pressure and ECG signals using a data acquisition system.

    • Derive heart rate (HR) from the R-R interval of the ECG.

    • Record a stable baseline of mean arterial pressure (MAP) and HR for at least 15 minutes.

  • Felypressin Administration (Bolus Injection):

    • Administer a bolus intravenous injection of this compound. A starting dose of 1 µg/kg can be used, with subsequent doses adjusted based on the observed response. The goal is to achieve a pressor response of 20-40 mmHg.

    • Record the peak increase in MAP and the corresponding nadir of the reflex bradycardia.

    • Allow sufficient time for blood pressure and heart rate to return to baseline levels before administering the next dose.

  • Data Analysis:

    • For each felypressin injection, determine the peak change in MAP (ΔMAP) and the corresponding maximum change in HR (ΔHR).

    • Calculate the baroreflex sensitivity (BRS) by dividing the change in heart rate by the change in mean arterial pressure (BRS = ΔHR / ΔMAP). The result is typically expressed in beats per minute per millimeter of mercury (bpm/mmHg).

    • Alternatively, a linear regression analysis can be performed on the beat-to-beat data during the rising phase of the blood pressure response. The slope of the regression line between MAP and HR provides a measure of BRS.

Protocol 2: Dose-Response Evaluation of Felypressin on Cardiovascular Parameters

Objective: To characterize the dose-dependent effects of felypressin on mean arterial pressure and heart rate.

Procedure:

  • Follow the animal preparation and data recording steps as outlined in Protocol 1.

  • Administer increasing doses of this compound intravenously (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg).

  • Ensure that blood pressure and heart rate return to baseline between each dose administration.

  • Record the peak change in MAP and HR for each dose.

  • Plot the dose-response curves for both MAP and HR to determine the potency and efficacy of felypressin.

Visualizations

V1_Signaling_Pathway Felypressin Felypressin Acetate V1R V1 Receptor Felypressin->V1R Gq11 Gq/11 Protein V1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction leads to PKC->Vasoconstriction contributes to

Caption: V1 Receptor Signaling Pathway for Vasoconstriction.

Baroreflex_Mechanism cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Effector Effector Response Felypressin Felypressin Administration Vasoconstriction Peripheral Vasoconstriction Felypressin->Vasoconstriction Increase_BP Increase in Mean Arterial Pressure Vasoconstriction->Increase_BP Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) Increase_BP->Baroreceptors stimulates NTS Nucleus Tractus Solitarius (NTS) Baroreceptors->NTS afferent signals Autonomic_Centers Medullary Autonomic Centers NTS->Autonomic_Centers Vagal_Outflow Increased Parasympathetic (Vagal) Outflow Autonomic_Centers->Vagal_Outflow Sympathetic_Outflow Decreased Sympathetic Outflow Autonomic_Centers->Sympathetic_Outflow Decrease_HR Decrease in Heart Rate (Bradycardia) Vagal_Outflow->Decrease_HR

Caption: Baroreflex Mechanism Activated by Felypressin.

Experimental_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Catheterize Artery and Vein Anesthesia->Surgery Stabilization Stabilization Period (30 min) Surgery->Stabilization Baseline Record Baseline BP and HR (15 min) Stabilization->Baseline Injection Administer Felypressin (IV Bolus) Baseline->Injection Record_Response Record Peak BP and Nadir HR Injection->Record_Response Return_Baseline Wait for Return to Baseline Record_Response->Return_Baseline Repeat Repeat with Different Doses Return_Baseline->Repeat Repeat->Injection Yes Analysis Data Analysis: Calculate BRS Repeat->Analysis No End End Analysis->End

Caption: Experimental Workflow for BRS Assessment.

References

Troubleshooting & Optimization

Technical Support Center: Felypressin Acetate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Felypressin Acetate in solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound solutions under the following conditions:

  • Short-term (up to 1 month): -20°C

  • Long-term (up to 6 months): -80°C

Solutions should be stored in tightly sealed vials to prevent evaporation and contamination. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Q2: What factors can influence the stability of this compound in solution?

The stability of this compound, like other peptides, is primarily affected by:

  • pH: Peptides have an isoelectric point at which they are least soluble and may be prone to aggregation. Stability is often optimal in a specific pH range. For peptides similar to Felypressin, an acidic pH of 4-5 has been shown to be favorable.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of peptides.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of susceptible amino acid residues.

  • Enzymatic degradation: If solutions are not sterile, microbial contamination can lead to enzymatic degradation of the peptide.

Q3: What are the likely degradation pathways for this compound?

Based on its peptide structure, the most probable degradation pathways for this compound include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid and asparagine residues, can occur, leading to fragmentation of the peptide.

  • Deamidation: The side chains of asparagine and glutamine residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively. This introduces a charge change and can affect the peptide's structure and function.

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation. Since Felypressin contains a disulfide bridge between two cysteine residues, oxidation can lead to the formation of sulfoxides or even cleavage of the disulfide bond.

  • Disulfide scrambling: Incorrect formation of disulfide bonds can occur, leading to misfolded and inactive peptide.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity of this compound solution over time. Peptide degradation due to improper storage (temperature, pH).Repeated freeze-thaw cycles.Contamination.Store aliquots at -80°C to minimize freeze-thaw cycles.Ensure the solution pH is within the optimal range (e.g., 4-5, to be determined experimentally).Use sterile techniques and solutions to prevent microbial growth.
Precipitation or cloudiness observed in the solution. Peptide aggregation, especially near its isoelectric point.Poor solubility in the chosen buffer.Exceeded solubility limit.Adjust the pH of the solution away from the isoelectric point.Consider using a different buffer system or adding solubility enhancers (use with caution as they may affect stability).Ensure the concentration is within the known solubility limit for the given conditions.
Appearance of new peaks in HPLC chromatogram during stability testing. Formation of degradation products.Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products.Use a stability-indicating HPLC method that can resolve the parent peptide from its degradants.Employ mass spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how quantitative stability data for this compound could be presented.

Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)% Remaining after 30 days
3.00.005138.686.1
4.00.002346.594.2
5.00.003231.091.4
6.00.01069.374.1
7.00.02527.747.2
8.00.05013.922.3

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 4.0

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)% Remaining after 30 days
40.00051386.098.5
250.0020346.594.2
400.008086.678.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. A solution of this compound (e.g., 1 mg/mL) should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solution at 60°C for 1, 3, and 7 days.

  • Photodegradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Samples from each stress condition should be analyzed by the stability-indicating HPLC method. Peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep Prepare this compound Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Degradation (60°C) prep->thermal Expose to stress photo Photodegradation (ICH Q1B) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Characterize unknown peaks eval Assess Degradation Identify Degradants Determine Pathways hplc->eval lcms->eval

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway cluster_products Potential Degradation Products cluster_factors Influencing Factors Felypressin This compound Degradation Degradation Felypressin->Degradation Hydrolysis_Products Hydrolyzed Fragments Degradation->Hydrolysis_Products Deamidated_Products Deamidated Forms Degradation->Deamidated_Products Oxidized_Products Oxidized Forms (e.g., Sulfoxides) Degradation->Oxidized_Products pH pH pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Factors influencing the degradation of this compound.

Storage conditions for Felypressin Acetate to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potency assessment of Felypressin Acetate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder to ensure its long-term potency?

A1: To maintain the long-term potency of this compound powder, it should be stored in a sealed container, protected from moisture and light.[1][2] For extended shelf life, specific temperatures are recommended.

Q2: I have prepared a stock solution of this compound. How should I store it and for how long is it stable?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4] Store these aliquots in tightly sealed vials at low temperatures.

Q3: What are the primary degradation pathways for this compound that I should be aware of during my experiments?

A3: Like other peptides, this compound is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and aggregation.[5] Hydrolysis can be catalyzed by acidic or basic conditions. Oxidation often targets specific amino acid residues. Aggregation can be influenced by factors such as concentration, pH, and temperature.[6]

Q4: Can this compound be shipped at room temperature?

A4: While long-term storage requires low temperatures, some suppliers indicate that this compound is stable for short periods at room temperature, such as during shipping.[3][7] However, upon receipt, it is crucial to transfer it to the recommended storage conditions immediately.

Q5: What type of container is best for storing this compound?

A5: For solutions, it is recommended to use tightly sealed, high-quality glass or polypropylene vials to prevent moisture ingress and potential interactions.[3][8] For the powdered form, the original sealed vial from the manufacturer is ideal.

Storage Conditions for this compound

To ensure the potency and stability of this compound, adhere to the following storage conditions.

FormStorage TemperatureDurationAdditional Requirements
Powder -20°CUp to 3 years[3]Sealed container, protect from light and moisture.[1][2][9][10]
-80°CUp to 2 years[1][2]Sealed container, protect from light and moisture.[1][2]
In Solvent -20°CUp to 1 month[1][2][3][4]Aliquot to avoid freeze-thaw cycles, tightly sealed vials.[3][4]
-80°CUp to 6 months[1][2]Aliquot to avoid freeze-thaw cycles, tightly sealed vials.[1][2]

Experimental Protocols

Potency Assay: In Vitro Vasopressin V1a Receptor Activation (Calcium Flux Assay)

This protocol outlines a cell-based assay to determine the potency of this compound by measuring its ability to activate the Vasopressin V1a receptor and induce an intracellular calcium flux.

Materials:

  • This compound

  • Cell line stably expressing the human Vasopressin V1a receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Positive control (e.g., Arginine Vasopressin)

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Cell Culture: Maintain the V1a receptor-expressing cell line according to standard cell culture protocols.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer.

  • Calcium Flux Measurement:

    • Place the cell plate in the microplate reader and establish a baseline fluorescence reading.

    • Add the this compound dilutions and the positive control to the respective wells.

    • Immediately begin measuring the fluorescence intensity over time to detect the change in intracellular calcium concentration.

  • Data Analysis: Determine the EC50 value (the concentration that elicits 50% of the maximal response) for this compound by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Stability-Indicating Method: Forced Degradation Study

This protocol describes a forced degradation study to identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.

    • Oxidation: Treat the sample with 3% H2O2 at room temperature for a defined period.

    • Thermal Degradation: Expose the solid powder and a solution of the sample to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid powder and a solution of the sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed HPLC method capable of separating the parent compound from its degradation products.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • Calculate the percentage of degradation.

    • The method is considered stability-indicating if it can resolve the parent peak from all significant degradation product peaks.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of Potency in Stock Solution - Improper storage temperature.- Repeated freeze-thaw cycles.- Exposure to light or moisture.- Store solutions at -20°C or -80°C as recommended.[1][2][3][4]- Aliquot stock solutions into single-use volumes.[3][4]- Use amber vials and ensure they are tightly sealed.
Precipitation or Aggregation in Solution - High concentration.- pH of the solution is near the isoelectric point (pI) of the peptide.- Improper buffer or salt concentration.- Prepare solutions at a lower concentration if possible.- Adjust the pH of the buffer to be at least one unit away from the pI.[11]- Screen different buffer systems and salt concentrations to improve solubility.[11]- Consider adding solubilizing agents like arginine.[11]
Inconsistent Results in Potency Assay - Cell viability issues.- Inaccurate pipetting or dilution.- Degradation of this compound during the assay.- Ensure cells are healthy and in the logarithmic growth phase.- Calibrate pipettes regularly and perform serial dilutions carefully.- Prepare fresh dilutions of this compound for each experiment.
Discoloration of Powder or Solution - Oxidation of the peptide.- Contamination.- Store under an inert atmosphere (e.g., argon or nitrogen) if possible.- Use high-purity solvents and reagents.- Consider adding antioxidants to the formulation if appropriate.[12]

Visualizations

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Felypressin Felypressin Acetate Felypressin->V1aR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Phosphorylates targets leading to

Caption: V1a Receptor Signaling Pathway.

Potency_Assay_Workflow Start Start: Cell Culture PlateCells Plate V1aR-expressing cells in 96-well plate Start->PlateCells DyeLoading Load cells with Calcium-sensitive dye PlateCells->DyeLoading CompoundPrep Prepare serial dilutions of This compound DyeLoading->CompoundPrep Measurement Measure baseline and post-stimulation fluorescence CompoundPrep->Measurement Analysis Analyze data and determine EC50 Measurement->Analysis End End: Potency Determined Analysis->End

Caption: Potency Assay Workflow.

Forced_Degradation_Workflow Start Start: Prepare Felypressin Acetate Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photolytic Photolytic Degradation Stress->Photolytic Analysis Analyze samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis End End: Degradation Profile Established Analysis->End

Caption: Forced Degradation Workflow.

References

Overcoming poor solubility of Felypressin Acetate for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Felypressin Acetate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common solvents?

A1: this compound is a synthetic peptide analogue of vasopressin, acting as a selective vasopressin V1a receptor agonist.[1][2] It is commonly used in research as a vasoconstrictor.[2][3] According to supplier data, this compound is soluble in water and dimethyl sulfoxide (DMSO).[4]

Q2: I'm seeing conflicting information about the water solubility of this compound. Can you clarify?

A2: It is true that different sources may report varying solubility in water. Some suppliers indicate a high solubility of ≥ 100 mg/mL, sometimes requiring sonication to achieve, while others may state it is only slightly soluble.[2][3][4] This variability can be due to differences in the lyophilized powder's salt form, purity, and the presence of residual trifluoroacetic acid (TFA) from synthesis. It is always recommended to start with a small amount of the peptide to test its solubility in your specific aqueous buffer.

Q3: What is the recommended starting solvent for this compound for in vitro cell-based assays?

A3: For most cell-based assays, the preferred starting solvent is sterile, distilled water or a buffered solution like Phosphate Buffered Saline (PBS). If solubility in aqueous solutions is limited, DMSO can be used to prepare a concentrated stock solution. However, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.[5]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of peptides.[2] However, prolonged or excessive heating should be avoided as it can lead to degradation of the peptide.

Q5: My this compound solution appears cloudy or has visible particulates. What should I do?

A5: Cloudiness or particulates indicate poor solubility or aggregation. Do not use a solution with visible precipitates in your assay as it will lead to inaccurate concentration and unreliable results. Refer to the Troubleshooting Guide below for steps to address this issue.

Solubility Data

The following table summarizes the reported solubility of this compound in common solvents. Note that these values can vary between different batches and suppliers.

SolventReported SolubilityNotes
Water≥ 100 mg/mL[2][4]May require sonication.[2] Some sources report slight solubility.[3]
DMSO≥ 10.4 mg/mL[4]Use freshly opened DMSO as it is hygroscopic.[4]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Problem 1: this compound powder does not dissolve in water or PBS.

Possible Cause Troubleshooting Step
Peptide concentration is too high. Try dissolving a smaller amount of the peptide in the same volume of solvent.
Insufficient agitation. Vortex the solution for 1-2 minutes. If still not dissolved, use a sonicator bath for 5-10 minutes.[2]
pH of the solution is near the isoelectric point (pI) of the peptide. Adjust the pH of the solution. For basic peptides, a slightly acidic pH can improve solubility. For acidic peptides, a slightly basic pH may help. A preliminary analysis of the peptide sequence can help determine its overall charge.
Batch-to-batch variability. If you have access to a different lot number of this compound, try dissolving it to see if the issue persists.

Problem 2: The this compound solution is clear initially but forms a precipitate over time or upon dilution into cell culture media.

Possible Cause Troubleshooting Step
Peptide aggregation. Peptides have a propensity to aggregate, especially at high concentrations or in certain buffers.[6] Prepare fresh solutions before each experiment and avoid repeated freeze-thaw cycles. Consider filtering the stock solution through a 0.22 µm filter before use.
Salt concentration in the final solution. High salt concentrations in the cell culture media can sometimes cause peptides to precipitate. Try diluting the stock solution in a smaller volume of media first before adding it to the final culture volume.
Interaction with components in the media. Some components of complex cell culture media can interact with the peptide and cause precipitation. If possible, simplify the buffer for the duration of the assay.

Problem 3: Inconsistent or non-reproducible results in my in vitro assay.

Possible Cause Troubleshooting Step
Inaccurate concentration of the active peptide due to poor solubility or aggregation. Ensure the peptide is fully dissolved before use. Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material and use the supernatant for your experiments. The presence of peptide aggregates can significantly impact assay results.[7]
Degradation of the peptide. Store lyophilized this compound at -20°C or -80°C. Once in solution, aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles.
Cytotoxicity from the solvent. If using DMSO, ensure the final concentration in your assay is not toxic to your cells. Run a vehicle control with the same concentration of DMSO to assess its effect.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline. The optimal solvent and concentration may need to be determined empirically.

Materials:

  • This compound powder

  • Sterile, distilled water or sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Aqueous Stock Solution (Recommended First Approach): a. Aseptically weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube. b. Add the calculated volume of sterile water or PBS to achieve the desired concentration (e.g., 1 mg/mL). c. Vortex the tube for 1-2 minutes. d. If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. e. Visually inspect the solution for any particulates. If the solution is clear, it is ready for use or further dilution. f. If the solution remains cloudy, proceed to the DMSO stock solution method.

  • DMSO Stock Solution (Alternative Approach): a. Aseptically weigh this compound into a sterile microcentrifuge tube. b. Add a small volume of anhydrous DMSO to dissolve the peptide completely, creating a concentrated stock solution (e.g., 10 mg/mL). c. To prepare a working solution, slowly add the DMSO stock solution dropwise to your aqueous buffer or cell culture medium while vortexing to ensure rapid mixing and prevent precipitation. d. Ensure the final DMSO concentration in your assay is below the cytotoxic level for your cell line (typically <0.5%).

Protocol 2: In Vitro Calcium Flux Assay for V1a Receptor Activation

This compound activates the V1a receptor, which is a Gq-coupled GPCR, leading to an increase in intracellular calcium.[8][9] This can be measured using a calcium flux assay.

Materials:

  • Cells expressing the human V1a receptor (e.g., CHO-K1 or HEK293 stable cell line)

  • Cell culture medium appropriate for the cell line

  • This compound working solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Plating: a. Seed the V1a receptor-expressing cells into the assay plate at a density optimized for your cell line and allow them to attach and grow overnight.

  • Dye Loading: a. Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. b. Remove the cell culture medium from the wells and add the dye loading solution. c. Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).

  • Assay: a. After incubation, wash the cells with assay buffer if required by the dye protocol. b. Place the plate in the fluorescence plate reader. c. Set the instrument to record fluorescence kinetically. d. Establish a baseline fluorescence reading for a few cycles. e. Add the this compound working solution to the wells. f. Continue to record the fluorescence signal to measure the increase in intracellular calcium.

  • Data Analysis: a. The change in fluorescence intensity over time reflects the calcium flux. Analyze the data to determine parameters such as peak fluorescence, time to peak, and area under the curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh Felypressin Acetate Powder dissolve Dissolve in Water/PBS or DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex plate_cells Plate V1a-expressing Cells vortex->plate_cells Use clear solution dye_load Load with Calcium -sensitive Dye plate_cells->dye_load read_baseline Read Baseline Fluorescence dye_load->read_baseline add_felypressin Add Felypressin Solution read_baseline->add_felypressin read_signal Read Fluorescence Signal add_felypressin->read_signal troubleshooting_flowchart start Start: Dissolve This compound check_solubility Is the solution clear? start->check_solubility proceed Proceed to Assay check_solubility->proceed Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No sonicate Sonicate/Vortex troubleshoot->sonicate check_again Re-check Solubility sonicate->check_again use_dmso Use DMSO use_dmso->check_solubility check_again->proceed Yes check_again->use_dmso No signaling_pathway felypressin This compound v1a_receptor V1a Receptor (GPCR) felypressin->v1a_receptor binds to gq_protein Gq Protein v1a_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to IP3R on ca_release Ca²⁺ Release er->ca_release triggers

References

Calculating the correct Felypressin Acetate dosage for different animal species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Felypressin Acetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analogue of the hormone vasopressin.[1] It functions as a selective non-catecholamine vasoconstrictor.[2][3] Its primary mechanism of action is through the agonism of the Vasopressin V1a receptor (AVPR1A), which is a G protein-coupled receptor.[2][3] This binding initiates a signaling cascade that leads to vasoconstriction, particularly in capillaries, small arterioles, and venules.[4]

Q2: What is the signaling pathway activated by this compound?

A2: this compound, by binding to the V1a receptor, activates the Gq/11 class of G proteins. This activation stimulates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular calcium levels are the primary drivers of smooth muscle contraction, leading to vasoconstriction.

Felypressin_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1a_receptor V1a Receptor Gq_protein Gq Protein V1a_receptor->Gq_protein Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq_protein->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Induces Felypressin Felypressin Acetate Felypressin->V1a_receptor Binds

Caption: this compound signaling pathway via the V1a receptor.

Q3: How should this compound be prepared and stored for in vivo experiments?

A3: this compound is soluble in water.[2] For injection, it should be dissolved in a sterile, physiologically compatible vehicle such as sterile 0.9% NaCl solution.[1] To ensure sterility, the final solution should be passed through a 0.2 µm filter into a sterile vial.[5] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols & Dosage Guidelines

Calculating Species-Specific Dosages

Table 1: Reported this compound Dosages in Animal Models

SpeciesDosageRoute of AdministrationExperimental ContextReference
Wistar Rat240 ng/kgIntravenous (IV)Cardiovascular effects study[1][2][3][6]
Wistar Rat10-640 ng/kg/minIV InfusionCardiovascular effects study[1]
Dog0.09 - 0.3 ml/kg of a solution containing 0.03 IU/ml FelypressinLocal Injection (tongue)Myocardial oxygen balance study (in combination with Prilocaine)[7]

Note: Dosages for mice, rabbits, and pigs are not well-documented in publicly available literature. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental endpoint.

Experimental Workflow for Dose Determination

Dose_Determination_Workflow start Start: Define Experimental Endpoint lit_review Literature Review for Analogous Compounds start->lit_review pilot_study Pilot Study: Low-Dose Escalation lit_review->pilot_study dose_response Dose-Response Study (e.g., 3-5 dose levels) pilot_study->dose_response Safety Confirmed data_analysis Data Analysis: Determine ED50/Effective Dose dose_response->data_analysis refine_dose Refine Dosage for Definitive Experiments data_analysis->refine_dose end End: Established Experimental Dose refine_dose->end

Caption: Workflow for establishing a novel this compound dosage.

Troubleshooting Guide

Q4: My animals are exhibiting significant hypertension and/or bradycardia. What could be the cause and how can I mitigate this?

A4: High doses of Felypressin can induce a pressor (hypertensive) effect and reflex bradycardia (slowed heart rate).[1][6] In studies with Wistar rats, a dose of 240 ng/kg IV was shown to have these effects.[1][2] The duration of the hypertensive effect at high doses can be around 120 seconds.[1]

  • Troubleshooting Steps:

    • Review Dosage: The most likely cause is that the dose is too high for the species or specific animal model. Re-evaluate your dosage calculations.

    • Dose-Response Study: If you have not already, perform a dose-response study to find the minimal effective dose for your desired vasoconstrictive effect with the least cardiovascular impact.

    • Route of Administration: Systemic administration (e.g., IV) will have more pronounced cardiovascular effects than localized injection. Consider if a different route is appropriate for your experiment.

    • Monitor Vitals: Continuously monitor mean arterial pressure and heart rate during and after administration to quantify the effects.

Q5: I am seeing reduced coronary blood flow or signs of myocardial ischemia in my animal model. Is this a known side effect?

A5: Yes, a reduction in coronary blood flow, cardiac index, and myocardial oxygen tension has been reported in dogs as a side effect of Felypressin.[1] This suggests that Felypressin should be used with caution in animals with pre-existing myocardial or coronary disease.[1]

  • Troubleshooting Steps:

    • Animal Model Selection: Be aware of the cardiovascular health of your animal models. If your research does not require a model with cardiovascular compromise, ensure you are using healthy animals.

    • Lower Dosage: The effects on myocardial oxygen balance are dose-dependent.[7] Reducing the dose may alleviate these side effects.

    • Alternative Vasoconstrictor: If the cardiac effects are confounding your results, consider an alternative vasoconstrictor and evaluate its side effect profile in your model.

Q6: The stability of my prepared this compound solution seems poor, or I am seeing precipitation. What should I do?

A6: this compound is soluble in water, but issues can arise from improper preparation or storage.

  • Troubleshooting Steps:

    • Check Vehicle pH and Osmolarity: Ensure your vehicle is a sterile, pH-balanced (around 7.4), and osmotically balanced solution like 0.9% Sodium Chloride for Injection.[5]

    • Ensure Complete Dissolution: Use of an ultrasonic bath can aid in the complete dissolution of the compound.[2]

    • Sterile Filtration: Always filter the final solution through a 0.2 µm filter to remove any potential micro-precipitates or contaminants.[5]

    • Storage Conditions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Store frozen at appropriate temperatures (-20°C or -80°C).[2] If you observe any cloudiness, precipitation, or color change, discard the solution.[5]

References

Technical Support Center: Optimizing Felypressin Acetate in Local Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Felypressin Acetate in local anesthetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a vasoconstrictor?

A1: this compound is a synthetic analogue of vasopressin. It selectively binds to and activates vasopressin V1a receptors on vascular smooth muscle. This activation triggers a Gq/11 protein-coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, activates Protein Kinase C (PKC), ultimately resulting in smooth muscle contraction and vasoconstriction.[1] This localized reduction in blood flow decreases the systemic absorption of the local anesthetic agent, prolonging its duration of action and reducing potential systemic toxicity.

Q2: What is the most common concentration of this compound used in commercial local anesthetic formulations?

A2: The most widely used concentration is 0.03 IU/mL of Felypressin, typically in combination with 3% prilocaine hydrochloride.[2][3] This concentration is considered to provide a balance between effective vasoconstriction and minimizing potential side effects.

Q3: What are the potential cardiovascular side effects of this compound, and how do they compare to epinephrine?

A3: Felypressin can cause a dose-dependent increase in blood pressure, particularly diastolic blood pressure.[2] Unlike epinephrine, it generally does not directly stimulate the heart and may even cause a slight decrease in heart rate.[4] Studies have shown that even at routine dental doses, felypressin can decrease myocardial oxygen tension, suggesting caution in patients with coronary artery disease.[4] Epinephrine, on the other hand, can cause a more pronounced increase in systolic blood pressure and heart rate.[2][5]

Q4: Is this compound a suitable alternative to epinephrine in all patient populations?

A4: Felypressin is often considered a safer alternative to epinephrine in patients with certain cardiovascular conditions due to its lack of direct beta-adrenergic stimulation on the heart.[6] However, it should be used with caution in patients with essential hypertension as it can still cause a significant increase in blood pressure.[1] A clinically safe dosage for patients with essential hypertension has been suggested to be approximately 0.18 IU.[1]

Q5: What is the anesthetic efficacy of Felypressin-containing solutions compared to those with epinephrine?

A5: The anesthetic efficacy can vary depending on the specific procedure. Some studies suggest that local anesthetics with epinephrine may have a higher success rate for certain dental procedures compared to prilocaine with felypressin.[7] For example, one study found 2% lidocaine with 1:100,000 epinephrine to be superior to 3% prilocaine with 0.03 IU felypressin for surgical procedures.[7]

Troubleshooting Guide

Issue 1: Insufficient Anesthetic Efficacy or Duration

  • Possible Cause: Inadequate concentration of this compound for the specific tissue vascularity or procedure.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the concentration of this compound in your formulation is as intended through analytical testing.

    • Optimize Concentration: If legally and ethically permissible within your study protocol, consider a stepwise increase in the this compound concentration. Monitor hemodynamic parameters closely with each increase.

    • Alternative Anesthetic: Consider using a local anesthetic agent that has a longer intrinsic duration of action.

    • Injection Technique: Ensure proper injection technique to deposit the anesthetic solution as close to the target nerve as possible.[8]

Issue 2: Unexpected Increase in Patient Blood Pressure

  • Possible Cause: The patient may have underlying hypertension or be particularly sensitive to the vasoconstrictive effects of this compound.

  • Troubleshooting Steps:

    • Patient Screening: Pre-screen subjects for a history of hypertension or cardiovascular disease.

    • Dose Reduction: Reduce the total volume of the local anesthetic solution administered, thereby lowering the total dose of this compound.

    • Monitor Vital Signs: Continuously monitor blood pressure and heart rate throughout the procedure.

    • Alternative Vasoconstrictor: For patients with known sensitivity, consider a local anesthetic without a vasoconstrictor or with a different vasoconstrictor, if appropriate for the procedure.

Issue 3: Anesthetic Solution Appears Discolored or Contains Precipitate

  • Possible Cause: Degradation of this compound or other components of the formulation.

  • Troubleshooting Steps:

    • Visual Inspection: Do not use any solution that is not clear and colorless.

    • Storage Conditions: Verify that the formulation has been stored according to the manufacturer's instructions (e.g., protected from light and heat).

    • Stability Testing: If you are developing a new formulation, perform comprehensive stability studies under various stress conditions (see Experimental Protocols section).

Data Presentation

Table 1: Hemodynamic Effects of Felypressin vs. Epinephrine in Local Anesthesia

Parameter3% Prilocaine + 0.03 IU/mL Felypressin2% Lidocaine + 1:80,000 EpinephrineReference(s)
Systolic Blood Pressure Significant increase from baselineInitial increase, may return to baseline[2][5]
Diastolic Blood Pressure Significant increase from baselineMay decrease from baseline[2]
Heart Rate No significant change or slight decreaseSignificant increase from baseline[2][4]
Myocardial Oxygen Tension Decrease observedNo significant change[4]

Table 2: Dose-Dependent Hemodynamic Changes with Felypressin in Hypertensive Patients

Felypressin Concentration (in 3 mL of 2% Propitocaine)Effect on Blood PressureEffect on Left Ventricular Pre-ejection PeriodReference(s)
0.06 IU/mLTendency to increaseTendency to decrease[1]
0.13 IU/mLSignificant increaseSignificant decrease[1]
0.25 IU/mLSignificant increaseSignificant decrease (no myocardial ischemia detected)[1]

Experimental Protocols

Protocol 1: Assessment of Local Anesthetic Efficacy using Electric Pulp Testing (EPT)

  • Subject Selection: Recruit healthy adult volunteers with vital, asymptomatic teeth. Exclude subjects with a history of allergies to amide local anesthetics, significant systemic diseases, or those taking medications that could alter pain perception.

  • Baseline EPT Reading:

    • Isolate the target tooth with cotton rolls and dry the surface.

    • Apply a small amount of a conducting medium (e.g., toothpaste) to the tip of the electric pulp tester electrode.

    • Place the electrode on the facial surface of the tooth, midway between the gingival margin and the incisal/occlusal edge.

    • Instruct the subject to signal when they first feel a tingling or warm sensation.

    • Record the numerical reading from the EPT unit.

  • Anesthetic Administration: Administer a standardized volume of the this compound-containing local anesthetic solution using a specified injection technique (e.g., infiltration or nerve block).

  • Post-Injection EPT:

    • Commence EPT testing at 1-minute intervals following the injection.

    • Anesthetic success is defined as the absence of a response at the maximum output of the EPT unit for two consecutive readings.[9]

    • Record the time to onset of successful anesthesia.

  • Duration of Anesthesia: Continue EPT at 5-minute intervals until a positive response is again elicited. The duration of anesthesia is the time from onset to the return of sensation.

Protocol 2: Stability-Indicating HPLC Method for this compound Formulation

This protocol is a representative method and should be validated for your specific formulation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to 3.5) and acetonitrile. The exact ratio should be optimized for your specific formulation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 220 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the local anesthetic formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the formulation to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples and unstressed controls. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact this compound peak.

Visualizations

Felypressin_Signaling_Pathway Felypressin This compound V1aR V1a Receptor (Gq/11-coupled) Felypressin->V1aR Binds PLC Phospholipase C (PLC) V1aR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction Phosphorylates proteins leading to

Caption: this compound V1a Receptor Signaling Pathway.

Anesthetic_Efficacy_Workflow Start Start: Subject Recruitment & Baseline EPT Administer Administer Local Anesthetic (Felypressin Formulation) Start->Administer Monitor_Onset Monitor Anesthetic Onset (EPT at 1-min intervals) Administer->Monitor_Onset Success Anesthetic Success? (No response at max EPT output) Monitor_Onset->Success Success->Monitor_Onset No Record_Onset Record Onset Time Success->Record_Onset Yes Monitor_Duration Monitor Anesthetic Duration (EPT at 5-min intervals) Record_Onset->Monitor_Duration Sensation_Return Sensation Returned? Monitor_Duration->Sensation_Return Sensation_Return->Monitor_Duration No Record_Duration Record Duration Time Sensation_Return->Record_Duration Yes End End of Experiment Record_Duration->End Troubleshooting_Logic Start Insufficient Anesthesia Observed Check_Technique Was Injection Technique Correct? Start->Check_Technique Re_inject Correct Technique and Re-administer Check_Technique->Re_inject No Check_Formulation Is Formulation Concentration Correct? Check_Technique->Check_Formulation Yes Optimize Consider Optimizing Felypressin Concentration in Future Studies Re_inject->Optimize Verify_Formulation Perform Analytical Verification Check_Formulation->Verify_Formulation No Consider_Anatomy Consider Anatomical Variation or Pathology Check_Formulation->Consider_Anatomy Yes Verify_Formulation->Optimize Supplemental Administer Supplemental Anesthesia (e.g., different technique) Consider_Anatomy->Supplemental Supplemental->Optimize

References

Validation & Comparative

A Comparative Analysis of Felypressin Acetate and Epinephrine as Vasoconstrictors in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a vasoconstrictor is critical for modulating local blood flow, enhancing the efficacy of local anesthetics, and ensuring subject safety. This guide provides an objective comparison of two commonly utilized vasoconstrictors, Felypressin Acetate and Epinephrine, supported by experimental data and detailed methodologies.

Introduction

Epinephrine, a catecholamine, has long been the gold standard vasoconstrictor in clinical and research settings.[1][2][3] It acts on adrenergic receptors to effectively reduce blood flow.[4][5] this compound, a synthetic analogue of the hormone vasopressin, offers an alternative mechanism of action, targeting vasopressin receptors.[6][7][8] This guide will delve into their distinct pharmacological profiles, supported by experimental evidence, to inform the selection process for specific research applications.

Mechanism of Action: A Tale of Two Receptors

The vasoconstrictive properties of Felypressin and Epinephrine stem from their interaction with different receptor systems, leading to distinct downstream signaling cascades.

This compound: This non-catecholamine vasoconstrictor acts as an agonist for the vasopressin V1a receptor.[6][7] Binding to these G-protein coupled receptors (GPCRs) on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction.[6]

Felypressin_Signaling_Pathway Felypressin This compound V1aR Vasopressin V1a Receptor (GPCR) Felypressin->V1aR Binds to Gq_protein Gq Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction Phosphorylates myosin light chain

Felypressin V1a Receptor Signaling Pathway

Epinephrine: As a sympathomimetic amine, epinephrine exerts its effects by binding to both α- and β-adrenergic receptors.[4][5][9] Its vasoconstrictive effects are primarily mediated through α1-adrenergic receptors on vascular smooth muscle.[4][5][9] However, its interaction with β-receptors can lead to a broader range of systemic effects.[10][11][12]

Epinephrine_Signaling_Pathway cluster_alpha α1-Adrenergic Pathway (Vasoconstriction) cluster_beta β-Adrenergic Pathway (Systemic Effects) Epi_alpha Epinephrine Alpha1R α1-Adrenergic Receptor (GPCR) Epi_alpha->Alpha1R Binds to Gq_protein_alpha Gq Protein Alpha1R->Gq_protein_alpha Activates PLC_alpha Phospholipase C (PLC) Gq_protein_alpha->PLC_alpha Activates PIP2_alpha PIP2 PLC_alpha->PIP2_alpha Cleaves IP3_alpha IP3 PIP2_alpha->IP3_alpha DAG_alpha DAG PIP2_alpha->DAG_alpha Ca2_release_alpha Ca²⁺ Release IP3_alpha->Ca2_release_alpha Induces from ER Contraction_alpha Smooth Muscle Contraction (Vasoconstriction) DAG_alpha->Contraction_alpha Activates PKC Ca2_release_alpha->Contraction_alpha Epi_beta Epinephrine BetaR β-Adrenergic Receptor (GPCR) Epi_beta->BetaR Binds to Gs_protein Gs Protein BetaR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Systemic_Effects Cardiac Stimulation (β1) Smooth Muscle Relaxation (β2) PKA->Systemic_Effects Phosphorylates various targets

Epinephrine Adrenergic Receptor Signaling Pathways

Comparative Hemodynamic Effects

Experimental data reveals significant differences in the hemodynamic profiles of Felypressin and Epinephrine.

ParameterThis compoundEpinephrineKey Findings from Studies
Maximal Hypertensive Response Potent pressor effect.[13]Generally higher pressor effect than felypressin.[13]In normotensive, non-smoker rats, felypressin showed a greater and longer hypertensive effect.[1] Epinephrine showed a greater hypertensive response in normotensive smokers and atenolol-treated rats.[1]
Heart Rate Tends to cause bradycardia (reduced heart rate) or no significant change.[2][3][13][14]Tends to cause tachycardia (increased heart rate).[2][3][13]Epinephrine increased heart rate in normotensive and hypertensive rats, while felypressin reduced it only in the normotensive group.[2][3]
Duration of Action Longer duration of hypertensive response compared to epinephrine.[2][3][13]Shorter duration of action.[13]Felypressin's response duration was longer than that of epinephrine in all tested groups of rats.[2][3]
Hypotensive Action No significant hypotensive action observed.[2][3]Exerts an initial hypotensive action, especially at lower doses due to β2 receptor-mediated vasodilation.[2][3]Epinephrine, but not felypressin, exerted an important hypotensive action in rats.[2][3]

Systemic Effects and Safety Profile

The differing receptor targets of Felypressin and Epinephrine also result in distinct systemic effects and safety considerations.

Adverse Effect ProfileThis compoundEpinephrine
Cardiovascular Considered to have fewer cardiovascular side effects as it does not interact with adrenergic receptors.[13] It has no direct effect on the myocardium.[14]Can cause significant cardiovascular effects including tachycardia, increased cardiac output, and hypertension.[11][12][15]
Metabolic Fewer metabolic side effects reported.[13]Can increase blood glucose levels.[15][16]
Contraindications Caution advised in patients with coronary artery disease due to potential for coronary vasoconstriction.Contraindicated in patients taking non-selective β-blockers due to risk of hypertensive crisis and reflex bradycardia.[16] Also, caution is needed in patients with hyperthyroidism, severe hypertension, and certain cardiac conditions.[12]

Experimental Protocols

To provide a clearer understanding of how these vasoconstrictors are compared in a research setting, the following section details a typical experimental protocol adapted from studies on rat models.[2][3]

Objective: To compare the effects of intravenously administered Felypressin and Epinephrine on arterial pressure and heart rate in normotensive and hypertensive rat models.

Experimental Workflow:

Experimental_Workflow cluster_prep Animal Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Animal_Model Wistar Rats (Normotensive & 1K1C Hypertensive) Anesthesia Anesthetize Animals Animal_Model->Anesthesia Catheterization Insert Catheters (Carotid Artery & Jugular Vein) Anesthesia->Catheterization Baseline Record Baseline (Blood Pressure & Heart Rate) Catheterization->Baseline Transducer Pressure Transducer Baseline->Transducer Group1 Group 1: Inject Felypressin (IV) Baseline->Group1 Group2 Group 2: Inject Epinephrine (IV) Baseline->Group2 PowerLab PowerLab System Transducer->PowerLab Record_Response Continuously Record Hemodynamic Changes PowerLab->Record_Response Group1->Record_Response Group2->Record_Response Analysis Analyze Data: - Max/Min Pressure Response - Heart Rate Change - Duration of Response Record_Response->Analysis Comparison Statistical Comparison (ANOVA) Analysis->Comparison

Comparative Hemodynamic Study Workflow

Methodology:

  • Animal Model: Male Wistar rats are used. Hypertension is induced in a subset of animals using the one-kidney-one-clip (1K1C) model.[2][3]

  • Surgical Preparation: Rats are anesthetized. The left carotid artery is cannulated for direct blood pressure measurement, and the right jugular vein is cannulated for intravenous drug administration.[2][17]

  • Data Acquisition: The arterial catheter is connected to a pressure transducer coupled with a data acquisition system (e.g., PowerLab) to record systolic and diastolic blood pressure, mean arterial pressure, and heart rate.[1]

  • Drug Administration: After a stabilization period to record baseline values, either Felypressin or Epinephrine is injected intravenously.

  • Data Analysis: The following parameters are recorded and analyzed: minimal hypotensive response, maximal hypertensive response, duration of the pressor response, and changes in heart rate.[2][3] Statistical analysis, such as ANOVA, is used to compare the effects between the two vasoconstrictors and across different animal groups (normotensive vs. hypertensive).[13][18]

Conclusion

This compound and Epinephrine are both effective vasoconstrictors, but they operate through distinct mechanisms, resulting in different hemodynamic and systemic profiles.

  • Epinephrine offers potent and rapid vasoconstriction but comes with a broader range of systemic effects, including tachycardia and metabolic changes, due to its action on both α and β-adrenergic receptors.[13][15]

  • This compound provides a longer-lasting vasoconstriction with fewer direct cardiac and metabolic side effects, making it a potentially safer alternative in research models with cardiovascular comorbidities.[2][3][13] Its action is more targeted to the vasculature via V1a receptors.[6]

The choice between this compound and Epinephrine should be guided by the specific requirements of the research protocol, the desired duration of action, and the physiological status of the experimental model. For studies where cardiovascular stability is paramount, Felypressin may be the more suitable agent. Conversely, when rapid, potent, and well-characterized vasoconstriction is needed, Epinephrine remains a viable and extensively documented option.

References

A Comparative Analysis of Felypressin Acetate and Vasopressin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Felypressin Acetate and key vasopressin analogs, supported by experimental data. This document delves into their mechanisms of action, receptor binding profiles, and functional activities, presenting quantitative data in accessible tables and detailing experimental methodologies.

Introduction

Vasopressin, a neurohypophysial hormone, plays a crucial role in regulating blood pressure and fluid balance through its interaction with various vasopressin receptors (V1a, V1b, and V2). The development of synthetic analogs has led to agents with selective receptor affinities, offering targeted therapeutic applications. Felypressin, a synthetic analog of vasopressin, is primarily recognized for its vasoconstrictive properties and is often utilized as a vasoconstrictor in dental anesthesia.[1][2] This guide provides a comparative analysis of this compound against endogenous vasopressin and its prominent synthetic analogs, Desmopressin and Terlipressin, to elucidate their distinct pharmacological profiles.

Mechanism of Action and Signaling Pathways

The differential effects of Felypressin and vasopressin analogs stem from their selectivity for vasopressin receptor subtypes, each linked to a distinct signaling cascade.

This compound is a potent agonist of the vasopressin V1a receptor.[1][3] Activation of the V1a receptor, predominantly located on vascular smooth muscle cells, initiates a signaling cascade through the Gq-protein coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.

Vasopressin is non-selective, acting on V1a, V1b, and V2 receptors.[4] Its binding to V1a receptors triggers vasoconstriction as described for Felypressin. Activation of V1b receptors, primarily found in the anterior pituitary, also couples to the Gq/PLC/IP3 pathway, stimulating adrenocorticotropic hormone (ACTH) release. In contrast, V2 receptors, located in the renal collecting ducts, are coupled to Gs-proteins. Vasopressin binding to V2 receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.

Desmopressin is a highly selective agonist for the V2 receptor, exhibiting approximately 1500 times greater selectivity for V2 over V1 receptors.[4] This selectivity accounts for its potent antidiuretic effects with minimal impact on blood pressure.[4] Its mechanism of action follows the Gs/adenylyl cyclase/cAMP pathway, similar to vasopressin's effect on V2 receptors.

Terlipressin is a prodrug that is enzymatically converted to lysine-vasopressin, which has a higher selectivity for V1a receptors compared to V2 receptors (approximately six-fold).[4][5] This results in pronounced vasoconstrictive effects with less potent antidiuretic activity at therapeutic doses.[4] Its primary signaling is through the Gq/PLC/IP3 pathway.

Below are diagrams illustrating the primary signaling pathways for each compound.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Felypressin Felypressin (or Vasopressin/Terlipressin) V1aR V1a Receptor Felypressin->V1aR Gq Gq protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca2_release Ca2+ Release SR->Ca2_release triggers Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction leads to

V1a Receptor Signaling Pathway

V2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Desmopressin Desmopressin (or Vasopressin) V2R V2 Receptor Desmopressin->V2R Gs Gs protein V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Aquaporin Aquaporin-2 Vesicles PKA->Aquaporin phosphorylates Insertion Insertion into Apical Membrane Aquaporin->Insertion promotes Water_Reabsorption Increased Water Reabsorption Insertion->Water_Reabsorption results in

V2 Receptor Signaling Pathway

Comparative Performance Data

The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of this compound and vasopressin analogs.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundV1a ReceptorV1b ReceptorV2 ReceptorReference
Vasopressin 1.8 ± 0.4~10.85
This compound V1a selective; specific Ki not found--[1][3]
Desmopressin Negligible5.8465.9
Terlipressin 1100Micromolar affinity6900[5]
Lysine-Vasopressin (active metabolite of Terlipressin) 1.8-10[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Selectivity

CompoundPrimary EffectPotency/SelectivityReference
Vasopressin Vasoconstriction & AntidiuresisNon-selective[4]
This compound VasoconstrictionVasoconstrictive effect is ~5 times that of vasopressin.
Desmopressin AntidiuresisV2 selective (V2:V1a ratio ~1500:1); EC50 (V1b) = 11.4 nM, EC50 (V2) = 23.9 nM[4]
Terlipressin VasoconstrictionV1a selective (V1a:V2 ratio ~6:1)[4][5]

Table 3: Clinical Comparison in Septic Shock (Terlipressin vs. Vasopressin/Norepinephrine)

OutcomeTerlipressin vs. NorepinephrineVasopressin vs. NorepinephrineReference
28-day Mortality No significant differenceMay decrease mortality in less severe shock
Adverse Events Higher incidence of serious adverse events (e.g., digital ischemia)No significant difference in adverse events[1]
Norepinephrine Requirement ReducedReduced[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow cluster_details Methodology Details P1 1. Membrane Preparation P2 2. Incubation P1->P2 D1 Cell membranes expressing the receptor of interest (V1a, V1b, or V2) are isolated by homogenization and centrifugation. P3 3. Separation of Bound and Free Ligand P2->P3 D2 Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Vasopressin) and varying concentrations of the unlabeled test compound (Felypressin, Desmopressin, etc.). P4 4. Quantification P3->P4 D3 The mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand, while the unbound radioligand passes through. P5 5. Data Analysis P4->P5 D4 The radioactivity on the filters is measured using a scintillation counter. D5 Competition binding curves are generated, and the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

1. Objective: To determine the binding affinity (Ki) of test compounds for vasopressin receptor subtypes. 2. Materials:

  • Cell membranes expressing the human V1a, V1b, or V2 receptor.
  • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
  • Unlabeled test compounds (this compound, Desmopressin, Terlipressin).
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
  • Glass fiber filters.
  • Scintillation cocktail and counter. 3. Method:
  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound.
  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter. 4. Data Analysis:
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Aortic Ring Assay for Vasoconstrictor Potency

This ex vivo protocol assesses the contractile response of arterial smooth muscle to vasopressor agents.

Aortic_Ring_Assay cluster_workflow Experimental Workflow cluster_details Methodology Details P1 1. Tissue Preparation P2 2. Mounting and Equilibration P1->P2 D1 The thoracic aorta is excised from a laboratory animal (e.g., rat), cleaned of adherent tissue, and cut into rings (2-4 mm). P3 3. Cumulative Concentration-Response P2->P3 D2 Aortic rings are mounted in an organ bath containing physiological salt solution (PSS), gassed with 95% O2/5% CO2, and maintained at 37°C. An optimal resting tension is applied. P4 4. Data Analysis P3->P4 D3 After an equilibration period, cumulative concentrations of the test compound (e.g., Felypressin) are added to the bath, and the isometric contraction is recorded. D4 Concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) are determined.

Isolated Aortic Ring Assay Workflow

1. Objective: To determine the vasoconstrictor potency (EC50) and efficacy (Emax) of test compounds. 2. Materials:

  • Laboratory animals (e.g., Wistar rats).
  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution.
  • Test compounds (this compound, Vasopressin, etc.).
  • Organ bath system with isometric force transducers.
  • Data acquisition system. 3. Method:
  • Tissue Dissection: Humanely euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of connective and adipose tissue and cut it into rings of 2-4 mm in length.
  • Mounting: Suspend the aortic rings in an organ bath filled with PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Apply an optimal resting tension to the rings.
  • Equilibration: Allow the rings to equilibrate for a set period (e.g., 60-90 minutes), with periodic washing with fresh PSS.
  • Concentration-Response Curve: Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the isometric tension developed by the aortic ring at each concentration until a maximal response is achieved. 4. Data Analysis:
  • Express the contractile response as a percentage of the maximal contraction induced by a reference substance (e.g., potassium chloride).
  • Plot the percentage of maximal contraction against the logarithm of the agonist concentration.
  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting sigmoidal curve using non-linear regression analysis. The pD2 (-log EC50) can also be calculated as a measure of potency.

Conclusion

This compound and the various vasopressin analogs exhibit distinct pharmacological profiles dictated by their selective affinities for vasopressin receptor subtypes. Felypressin's pronounced V1a receptor agonism translates to potent vasoconstrictive effects with minimal antidiuretic action, making it a suitable vasoconstrictor in specific clinical settings like dental anesthesia. In contrast, Desmopressin's high V2 selectivity renders it a powerful antidiuretic agent with negligible pressor effects. Terlipressin, through its conversion to the V1a-selective lysine-vasopressin, serves as a potent vasoconstrictor. A thorough understanding of these differences, supported by the quantitative data and experimental protocols presented in this guide, is paramount for researchers and clinicians in the development and application of these vasoactive compounds.

References

A Comparative Analysis of Felypressin Acetate and Norepinephrine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Felypressin Acetate and norepinephrine, two potent vasoconstrictors, based on data from animal studies. This document is intended to serve as a resource for researchers and professionals in drug development, offering a concise overview of the hemodynamic effects, experimental protocols, and signaling pathways of these compounds.

Executive Summary

This compound, a synthetic analogue of vasopressin, and norepinephrine, a catecholamine, both effectively increase blood pressure through vasoconstriction. However, their mechanisms of action, and consequently their hemodynamic profiles and potential side effects, differ significantly. Animal studies indicate that norepinephrine exerts a more potent and multifaceted influence on the cardiovascular system, affecting not only systemic vascular resistance but also cardiac contractility. Felypressin, acting via vasopressin receptors, appears to have a more selective vasoconstrictive effect. The choice between these agents in a therapeutic context would depend on the specific hemodynamic support required and the underlying condition being treated.

Quantitative Data Summary

The following tables summarize the hemodynamic effects of this compound and norepinephrine as observed in various animal studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different experimental settings.

Table 1: Hemodynamic Effects of this compound in Animal Studies

Animal ModelDosageMean Arterial Pressure (MAP)Heart Rate (HR)Other Hemodynamic EffectsReference
Wistar RatsNot specifiedInduces a pressor effectBradycardiaEffects are dependent on V1 receptors.[1]
Anesthetized RatsNot specifiedLesser effect on arterial blood pressure compared to norepinephrineLesser effect on heart rate compared to norepinephrine---[2]
Dogs0.15 IU/hrMinimal changesMinimal changesDecreased coronary blood flow (-23%)[3]
Cats0.54 µg/ml (local injection)Not assessed systemicallyNot assessed systemicallyNo inhibitory effect on dental pulp blood flow.[4]

Table 2: Hemodynamic Effects of Norepinephrine in Animal Studies

Animal ModelDosageMean Arterial Pressure (MAP)Heart Rate (HR)Other Hemodynamic EffectsReference
Anesthetized Dogs (with Isoflurane)0.07-1.0 µg/kg/minIncreasedDecreasedIncreased cardiac output and global end-diastolic volume; Decreased systemic vascular resistance.[5]
Anesthetized Dogs (with Isoflurane)0.44 ± 0.19 μg/kg/minIncreasedDecreasedIncreased cardiac output, mean pulmonary arterial pressure, and pulmonary artery wedge pressure.[6]
Dogs with Septic Shock0.2, 1.0, or 2.0 µg/kg/minBeneficial effect on survival---Less adverse effect on cardiac index and ejection fraction compared to epinephrine.[7]
Porcine Model of Endotoxemic Hypotension0.05-0.25 mcg/kg/minIncreasedIncreasedDecreased central venous pressure, pulmonary capillary wedge pressure, and stroke volume.[2][8]
Dogs with Vasodilatory ShockNot specifiedIncreased systolic blood pressureHigher heart rate compared to dopamine group---[9]

Experimental Protocols

Administration of this compound in Rats (Intravenous)

This protocol is a synthesized representation based on methodologies from cited studies.

  • Animal Model: Male Wistar rats are commonly used.

  • Anesthesia: Anesthesia may be induced with agents such as sodium thiopental.

  • Surgical Preparation:

    • The animal is tracheostomized to ensure a clear airway.

    • A catheter is inserted into a jugular vein for intravenous administration of this compound.

    • A second catheter is placed in a carotid artery and connected to a pressure transducer to continuously monitor blood pressure.

    • Electrodes are placed on the paws to record an electrocardiogram (ECG) for heart rate monitoring.[2]

  • Drug Administration: this compound is administered as an intravenous bolus or infusion at the desired dosage.

  • Hemodynamic Monitoring: Mean arterial pressure and heart rate are continuously recorded before, during, and after drug administration.

Administration of Norepinephrine in Dogs with Induced Hypotension

This protocol is a composite based on various studies investigating norepinephrine's effects.

  • Animal Model: Beagle dogs are a frequently used model.[5]

  • Anesthesia and Ventilation: Anesthesia is induced (e.g., with propofol) and maintained with an inhalant anesthetic like isoflurane. Animals are mechanically ventilated.[5]

  • Surgical Preparation and Monitoring:

    • A catheter is placed in a femoral artery for invasive monitoring of mean arterial pressure.[5]

    • A continuous electrocardiogram is recorded.

    • A thermodilution catheter may be placed to measure cardiac output.[5]

    • Central venous pressure and pulmonary artery wedge pressure can be monitored with appropriate catheters.

  • Induction of Hypotension: Hypotension is often induced by increasing the concentration of the inhalant anesthetic (e.g., isoflurane).[6]

  • Drug Administration: Norepinephrine is administered as a continuous intravenous infusion, with the dose titrated to achieve a target mean arterial pressure.[5][6]

  • Data Collection: Hemodynamic variables including MAP, HR, cardiac output, and systemic vascular resistance are recorded at baseline, during hypotension, and at various time points during norepinephrine infusion.[5]

Signaling Pathways

This compound Signaling Pathway

This compound exerts its effects by acting as an agonist at the vasopressin V1a receptor, a G protein-coupled receptor (GPCR).[10] The activation of the V1a receptor initiates a downstream signaling cascade.

Felypressin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Felypressin Felypressin Acetate V1aR V1a Receptor (GPCR) Felypressin->V1aR Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to

Caption: this compound binds to the V1a receptor, activating the Gq protein and subsequently Phospholipase C.

Norepinephrine Signaling Pathway

Norepinephrine acts on both alpha and beta-adrenergic receptors, which are also GPCRs. Its vasoconstrictive effects are primarily mediated by α1-adrenergic receptors in vascular smooth muscle.

Norepinephrine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 Gq Gq Protein Alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to

Caption: Norepinephrine activates α1-adrenergic receptors, initiating a Gq-protein-mediated signaling cascade.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the in-vivo hemodynamic effects of this compound and Norepinephrine in an animal model of hypotension.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Anesthesia Induce and Maintain Anesthesia Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Catheters, ECG) Anesthesia->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Induce_Hypo Induce Hypotension Baseline->Induce_Hypo Randomization Randomize to Treatment Group Induce_Hypo->Randomization Felypressin_Admin Administer this compound Randomization->Felypressin_Admin Group A Norepi_Admin Administer Norepinephrine Randomization->Norepi_Admin Group B Monitor_F Monitor Hemodynamics Felypressin_Admin->Monitor_F Monitor_N Monitor Hemodynamics Norepi_Admin->Monitor_N Data_Analysis Analyze Hemodynamic Parameters Monitor_F->Data_Analysis Monitor_N->Data_Analysis Comparison Compare Efficacy and Side Effects Data_Analysis->Comparison

Caption: A generalized workflow for in-vivo comparison of vasopressors in an animal model of hypotension.

Discussion of Findings

The available animal data suggest that both this compound and norepinephrine are effective vasoconstrictors. Norepinephrine's broader receptor activity (alpha and beta-adrenergic) can lead to more pronounced effects on cardiac output in addition to its potent vasoconstriction. In some models of hypotension, norepinephrine has been shown to increase cardiac output, a potentially beneficial effect.[5] However, it can also induce tachycardia or reflex bradycardia depending on the context.[5][6]

Felypressin's action is more targeted to the vasopressin V1a receptors, resulting in vasoconstriction with what appears to be a lesser direct impact on myocardial contractility.[2] Some studies suggest that felypressin has a less pronounced effect on heart rate and may cause a more sustained, though less intense, pressor response compared to catecholamines. One study in anesthetized rats indicated that norepinephrine, but not felypressin, had a protective effect against the hypotensive effects of lidocaine.[2]

Conclusion

References

A Comparative Analysis of Felypressin Acetate and Other V1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Felypressin Acetate and other prominent vasopressin V1 receptor agonists, including Arginine Vasopressin (AVP), Terlipressin, and Selepressin. The information presented is intended to support research and development efforts in pharmacology and drug discovery by offering a clear comparison of their performance based on available experimental data.

Introduction to V1 Receptor Agonists

Vasopressin V1a receptors, a class of G protein-coupled receptors, are crucial mediators of the vasoconstrictive effects of endogenous vasopressin.[1] Agonists of this receptor are of significant interest for their therapeutic potential in managing conditions such as vasodilatory shock and for their application as vasoconstrictors in local anesthesia. Felypressin, a synthetic analogue of vasopressin, is widely used in dentistry as a vasoconstrictor.[1] This guide compares this compound with other V1a receptor agonists to highlight their distinct pharmacological profiles.

Quantitative Comparison of V1 Receptor Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected V1 receptor agonists for the human V1a receptor. These values are critical indicators of a compound's affinity and efficacy at the receptor.

CompoundV1a Receptor Binding Affinity (Ki, nM)V1a Receptor Functional Potency (EC50, nM)Selectivity ProfileKey Characteristics
This compound Data not readily availableData not readily availablePrimarily a V1a agonist.[1]Synthetic non-catecholamine vasoconstrictor, widely used in dental local anesthetics.[1]
Arginine Vasopressin (AVP) 0.64 - 4.70[2][3]2.1 - 2.4[4][5]Agonist for V1a, V1b, and V2 receptors.[6]Endogenous hormone with broad physiological effects, including vasoconstriction and antidiuresis.[7]
Terlipressin ~1100 - 1229[8][9]~148[9]Prodrug for Lysine Vasopressin (LVP). LVP has a higher affinity for V1a than V2 receptors.[9][10][11]Long-acting prodrug used in the management of hepatorenal syndrome and variceal bleeding.[12]
Selepressin Data not readily available~340 (for V1b)[13]Selective V1a receptor agonist.[13][14]Investigated for the treatment of septic shock.[13]
Ornipressin Data not readily availableData not readily availableSpecific for the V1 receptor.Used as a local vasoconstrictor.

Note: The binding affinity and potency values can vary depending on the experimental conditions and cell systems used.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction.

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq/11 V1aR->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Agonist V1a Agonist (e.g., Felypressin) Agonist->V1aR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Contraction Smooth Muscle Contraction Ca_increase->Contraction PKC->Contraction Experimental_Workflow start Start prep_membranes Prepare V1aR-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand - Test Compound (serial dilutions) prep_membranes->setup_assay incubation Incubate to reach equilibrium setup_assay->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity on filters filtration->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

References

Felypressin Acetate: A Comparative Analysis of Vasopressin Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin acetate, a synthetic analogue of vasopressin, is utilized as a vasoconstrictor, primarily in dental anaesthesia. Its efficacy is rooted in its interaction with vasopressin receptors, which are critical components of the cardiovascular and renal systems. This guide provides a comparative analysis of this compound's cross-reactivity with other vasopressin and oxytocin receptors, supported by available data and detailed experimental methodologies.

Felypressin is recognized as a selective agonist for the vasopressin V1a receptor.[1] This interaction mediates the contraction of smooth muscle in the vascular bed, leading to vasoconstriction.[1] While its primary activity is at the V1a receptor, its structural similarity to the endogenous hormone vasopressin suggests potential interactions with other related receptors, namely the vasopressin V1b, V2, and oxytocin (OT) receptors. Understanding the selectivity profile of felypressin is crucial for predicting its physiological effects and potential side effects.

Comparative Receptor Binding and Functional Potency

Qualitative descriptions indicate that felypressin possesses greater vasoconstrictor activity than antidiuretic action, suggesting a higher potency at V1a receptors compared to V2 receptors.[1] The antidiuretic effects of vasopressin are mediated by V2 receptors in the kidneys.[2] Therefore, the weaker antidiuretic properties of felypressin imply a lower affinity and/or efficacy at V2 receptors.

Table 1: Summary of this compound Cross-reactivity (Qualitative)

ReceptorPrimary FunctionThis compound ActivitySupporting Evidence
Vasopressin V1a Vasoconstriction, glycogenolysis, platelet aggregationAgonist Primary mechanism of action, causing contraction of vascular smooth muscle.[1]
Vasopressin V1b ACTH release from pituitaryActivity not well-documented in comparative studies-
Vasopressin V2 Renal water reabsorption (antidiuresis)Weak Agonist/Low Potency Described as having less antidiuretic effect than vasopressin.[1]
Oxytocin (OT) Uterine contraction, lactationActivity not well-documented in comparative studies-

Note: The lack of specific Ki or EC50 values in the literature prevents a quantitative comparison in this table.

Signaling Pathways

Activation of the vasopressin V1a receptor by felypressin initiates a well-defined signaling cascade. The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Felypressin Felypressin Acetate V1aR V1a Receptor Felypressin->V1aR Binds to Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response

V1a Receptor Signaling Pathway

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, standardized in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for human V1a, V1b, V2, and OT receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human V1a, V1b, V2, or OT receptor.

  • Radioligands: [3H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [3H]-Oxytocin for OT receptors.

  • This compound.

  • Non-specific binding control (e.g., a high concentration of unlabeled arginine vasopressin or oxytocin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 (the concentration of felypressin that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell membranes expressing target receptor C Incubate membranes, radioligand, and Felypressin A->C B Prepare radioligand and serial dilutions of Felypressin B->C D Separate bound and free ligand via filtration C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity with scintillation counter E->F G Plot competition curve F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Radioligand Binding Assay Workflow
Functional Assay: Calcium Mobilization

This assay is used to determine the functional potency (EC50) of an agonist by measuring a downstream signaling event.

Objective: To determine the EC50 of this compound for the human V1a, V1b, and OT receptors (which signal through calcium mobilization).

Materials:

  • Cell lines stably expressing the human V1a, V1b, or OT receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using the plate reader.

  • Agonist Addition: Inject varying concentrations of this compound into the wells.

  • Signal Detection: Immediately begin measuring the fluorescence signal over time to detect the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of felypressin. Plot the response against the concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion

This compound is a well-established V1a receptor agonist, a property that underlies its clinical use as a vasoconstrictor. While qualitative evidence suggests a degree of selectivity for the V1a receptor over the V2 receptor, a comprehensive, quantitative comparison of its binding affinities and functional potencies across all human vasopressin and oxytocin receptor subtypes is not currently available in the public domain. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding the development of new, more selective vasopressin receptor modulators. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.

References

Meta-analysis of studies using Felypressin Acetate in dental procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of studies comparing the performance of felypressin acetate with other vasoconstrictors, primarily epinephrine, in dental local anesthetic solutions. The following sections present quantitative data on efficacy and safety, detailed experimental protocols from key studies, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from multiple studies, offering a clear comparison between local anesthetic solutions containing this compound and those with epinephrine.

Table 1: Anesthetic Efficacy of Felypressin vs. Epinephrine

Anesthetic CombinationAnesthetic Success Rate (%)Duration of Anesthesia (minutes)Onset of Anesthesia (minutes)Supporting Studies
3% Prilocaine with 0.03 IU/ml Felypressin66%Data Not Consistently ReportedData Not Consistently Reported[1][2]
2% Lidocaine with 1:100,000 Epinephrine76%Data Not Consistently ReportedData Not Consistently Reported[1][2]
4% Prilocaine (plain)71%Data Not Consistently ReportedData Not Consistently Reported[1]
2% Lidocaine with 1:80,000 EpinephrineNot specified, but deemed safe and effectiveData Not Consistently ReportedData Not Consistently Reported[3]

Note: Moderate-quality evidence suggests that 2% lidocaine with 1:100,000 epinephrine is superior to 3% prilocaine with 0.03 IU felypressin for surgical procedures[1][2].

Table 2: Hemodynamic Effects of Felypressin vs. Epinephrine

Anesthetic CombinationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)Supporting Studies
3% Prilocaine with 0.03 IU/ml FelypressinIncrease, generally not statistically significantIncrease, may be statistically significant in hypertensive patientsNo significant change or slight increase[3][4][5][6][7]
2% Lidocaine with 1:80,000 EpinephrineIncrease, generally not statistically significantDecrease or no significant changeNo significant change[3]
3% Mepivacaine (plain)Higher increase in SBP post-extraction compared to Lidocaine with EpinephrineIncreaseNo significant change[3]

Note: While both felypressin and epinephrine can cause an increase in blood pressure, the effect is generally considered negligible and safe for hypertensive patients with controlled blood pressure (≤ 159/99 mmHg), provided negative aspiration is confirmed before injection[3]. Felypressin is suggested to have fewer cardiovascular side effects as it does not interact with adrenergic receptors[8]. However, one study noted that felypressin increased diastolic blood pressure in hypertensive patients[6][7].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the meta-analysis, providing a framework for understanding and replicating the research.

Protocol 1: Assessment of Anesthetic Efficacy

This protocol outlines a typical methodology for comparing the clinical efficacy of different local anesthetic formulations in dental procedures.

1. Participant Selection:

  • Inclusion Criteria: Healthy adult patients requiring routine dental procedures (e.g., tooth extraction, restorative work) under local anesthesia. For studies on compromised patients, specific criteria such as controlled hypertension (e.g., blood pressure ≤ 159/99 mmHg) are included[3].

  • Exclusion Criteria: Patients with contraindications to local anesthetics or vasoconstrictors, uncontrolled systemic diseases, pregnancy, or those taking medications that could interfere with pain perception[9].

2. Study Design:

  • A prospective, randomized, double-blind, parallel-group or crossover design is commonly employed.

  • Participants are randomly assigned to receive one of the local anesthetic solutions being compared (e.g., 3% prilocaine with 0.03 IU/ml felypressin vs. 2% lidocaine with 1:100,000 epinephrine)[1][2].

3. Anesthetic Administration:

  • A standardized volume of the anesthetic solution (e.g., 1.8 mL) is administered using a standard injection technique (e.g., inferior alveolar nerve block, infiltration).

  • Aspiration is performed prior to injection to prevent intravascular administration[3].

4. Efficacy Assessment:

  • Onset of Anesthesia: The time from injection to the first sign of numbness, confirmed by the patient's subjective report and objective tests (e.g., lack of sensation to a dental probe).

  • Anesthetic Success: Defined as the absence of pain during the dental procedure. This is often assessed using a Visual Analog Scale (VAS) where the patient rates their pain level. A score of zero or below a predefined threshold indicates success[9].

  • Duration of Anesthesia: The time from the onset of anesthesia until the return of normal sensation, as reported by the patient.

5. Data Analysis:

  • Statistical tests such as chi-square or Fisher's exact test are used to compare success rates between groups.

  • T-tests or ANOVA are used to compare the mean onset and duration of anesthesia.

  • A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Monitoring of Hemodynamic Changes

This protocol details the methodology for assessing the systemic cardiovascular effects of local anesthetics with vasoconstrictors.

1. Participant Selection:

  • Similar to efficacy studies, with specific inclusion criteria for studies focusing on cardiovascularly compromised patients (e.g., controlled hypertensives)[3][6][7].

2. Hemodynamic Monitoring:

  • Parameters Measured: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are the primary endpoints.

  • Instrumentation: An automated oscillometric blood pressure monitor and a pulse oximeter are typically used.

  • Measurement Timepoints:

    • Baseline: Before administration of the local anesthetic.

    • Post-injection: At standardized intervals after injection (e.g., 3, 5, and 10 minutes) to capture the peak effect of the vasoconstrictor.

    • During procedure: At various stages of the dental treatment.

    • Post-procedure: After completion of the dental work[3][4][5].

3. Study Procedure:

  • Participants are seated in a dental chair and allowed to rest for a period (e.g., 10 minutes) before baseline measurements are taken.

  • The local anesthetic is administered as per the study group allocation.

  • Hemodynamic parameters are recorded at the predefined timepoints throughout the procedure.

4. Data Analysis:

  • Mean changes from baseline for SBP, DBP, and HR are calculated for each group at each timepoint.

  • Statistical analysis, such as repeated measures ANOVA, is used to compare the hemodynamic changes between the different anesthetic groups over time.

  • A p-value of <0.05 is considered statistically significant.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G cluster_felypressin Felypressin Signaling Pathway cluster_epinephrine Epinephrine Signaling Pathway Felypressin Felypressin V1_Receptor V1_Receptor Felypressin->V1_Receptor Binds to Gq_Protein Gq_Protein V1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Vasoconstriction_F Vasoconstriction Ca_Release->Vasoconstriction_F Leads to PKC->Vasoconstriction_F Contributes to Epinephrine Epinephrine Alpha1_Receptor Alpha1_Receptor Epinephrine->Alpha1_Receptor Binds to Gq_Protein_E Gq_Protein_E Alpha1_Receptor->Gq_Protein_E Activates PLC_E PLC_E Gq_Protein_E->PLC_E Activates PIP2_E PIP2_E PLC_E->PIP2_E Cleaves IP3_E IP3_E PIP2_E->IP3_E Generates DAG_E DAG_E PIP2_E->DAG_E Generates Ca_Release_E Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3_E->Ca_Release_E Stimulates PKC_E PKC_E DAG_E->PKC_E Activates Vasoconstriction_E Vasoconstriction Ca_Release_E->Vasoconstriction_E Leads to PKC_E->Vasoconstriction_E Contributes to G cluster_workflow Experimental Workflow: Comparing Local Anesthetics start Patient Recruitment (Informed Consent) screening Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization screening->randomization group_a Group A: Anesthetic with Felypressin randomization->group_a Arm 1 group_b Group B: Anesthetic with Epinephrine randomization->group_b Arm 2 baseline Baseline Measurements (BP, HR, Pain Score) group_a->baseline group_b->baseline injection Anesthetic Injection baseline->injection procedure Dental Procedure injection->procedure monitoring Efficacy & Safety Monitoring (Anesthetic Success, Hemodynamics) monitoring->procedure procedure->monitoring post_op Post-operative Assessment (Duration of Anesthesia, Adverse Events) procedure->post_op analysis Data Analysis post_op->analysis

References

A Comparative Analysis of Felypressin Acetate in Hypertensive Animal Models: Safety and Efficacy Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Felypressin Acetate with other commonly used vasoconstrictors, focusing on their safety and efficacy in established hypertensive animal models. The data presented is intended to inform preclinical research and drug development efforts in the context of local anesthesia for hypertensive individuals.

Executive Summary

Felypressin, a synthetic analogue of vasopressin, presents a distinct pharmacological profile compared to catecholamine-based vasoconstrictors like epinephrine, norepinephrine, and levonordefrin. Its mechanism of action, centered on V1a vasopressin receptors, theoretically offers a safer cardiovascular profile in hypertensive subjects by avoiding direct adrenergic stimulation. This guide synthesizes available preclinical data from hypertensive animal models to validate this hypothesis and provide a comparative framework for researchers.

Comparative Efficacy and Safety in Hypertensive Animal Models

The following tables summarize the key findings from studies conducted in One-Kidney, One-Clip (1K1C) and Spontaneously Hypertensive Rat (SHR) models, two widely accepted models of hypertension.

Table 1: Hemodynamic Effects of Felypressin vs. Epinephrine in 1K1C Hypertensive Rats
ParameterFelypressinEpinephrineKey Findings
Maximal Hypertensive Response Equipotent pressor responses compared to epinephrine.[1]Standard vasoconstrictor with a dose-dependent increase in blood pressure.Felypressin demonstrates a comparable maximal hypertensive effect to epinephrine in this model.[1]
Hypotensive Response Minimal to no initial hypotensive effect observed.[1]Elicits an initial hypotensive (vasodilatory) response, which is more pronounced in untreated hypertensive rats.[1]Felypressin's lack of an initial vasodilatory phase may offer more stable hemodynamics.
Duration of Action Significantly longer response duration compared to epinephrine across all groups.[1]Shorter duration of action.The prolonged action of Felypressin could be advantageous for longer procedures.
Heart Rate Reduced heart rate in normotensive animals; no significant change in hypertensive rats.[1]Increased heart rate in both normotensive and hypertensive rats.[1]Felypressin avoids the tachycardic effects associated with epinephrine, a significant advantage in hypertensive individuals.
Effect of Atenolol (β-blocker) Reduced hypertensive response in atenolol-treated rats, suggesting a potential indirect β-adrenergic involvement.[1]Reduced hypertensive response, as expected due to β-blockade.The interaction with atenolol suggests a more complex mechanism for Felypressin than previously understood.
Table 2: Comparison of Felypressin with Other Vasoconstrictors in Hypertensive Models
VasoconstrictorAnimal ModelKey Hemodynamic FindingsEfficacy in Local Anesthesia
Felypressin 1K1C Rats, SHRLower impact on heart rate compared to epinephrine.[1] In SHR, prilocaine with felypressin showed no significant change in blood pressure.Effective in prolonging local anesthesia.
Epinephrine 1K1C Rats, SHRIncreased heart rate and potential for initial hypotension followed by a pressor response.[1]Gold standard for prolonging local anesthesia and achieving hemostasis.
Norepinephrine Anesthetized RatsProduces systolic and diastolic hypertension.[2] When combined with lidocaine, it showed a protective effect against lidocaine-induced pressure drops.[2]Effective vasoconstrictor, but with significant pressor effects.
Levonordefrin Dogs (Normotensive)Pressor effect is qualitatively similar to norepinephrine and may be more potent than commonly assumed relative to epinephrine.[3]A common alternative to epinephrine in dental anesthesia.

Experimental Protocols

Induction of Hypertensive Animal Models

a) One-Kidney, One-Clip (1K1C) Model: This model simulates renovascular hypertension.

  • Procedure: In anesthetized rats (e.g., male Wistar), the main left renal artery is partially constricted with a silver clip. The contralateral (right) kidney is then surgically removed (nephrectomy).[1]

  • Timeline: Hypertension typically develops over 4-6 weeks.

  • Verification: Blood pressure is monitored weekly using methods like tail-cuff plethysmography to confirm the hypertensive state.

b) Spontaneously Hypertensive Rat (SHR) Model: This is a genetic model of essential hypertension.

  • Procedure: No surgical intervention is required. Male SHRs and a normotensive control strain (e.g., Wistar-Kyoto rats) are used.

  • Timeline: Hypertension develops spontaneously with age, typically established by 12-14 weeks.

  • Verification: Regular blood pressure monitoring confirms the hypertensive phenotype.

Blood Pressure Measurement in Conscious Rats

a) Tail-Cuff Plethysmography (Non-invasive):

  • Acclimatization: Rats are accustomed to the restraining device and procedure for several days before measurements are taken to minimize stress-induced blood pressure variations.

  • Procedure: The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and systolic blood pressure is recorded.

  • Considerations: Warming the tail can improve signal detection. Multiple readings are taken and averaged for accuracy.

b) Direct Arterial Cannulation (Invasive):

  • Procedure: Under anesthesia, a catheter is surgically inserted into an artery (e.g., carotid or femoral artery). The catheter is connected to a pressure transducer to allow for direct and continuous blood pressure monitoring in conscious, freely moving animals.[1]

  • Advantages: Considered the gold standard for accuracy, providing continuous data on systolic, diastolic, and mean arterial pressure, as well as heart rate.

Assessment of Local Anesthetic Efficacy

a) Hot Plate Test (Thermal Nociception):

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 52-55°C). The animal is placed within a transparent cylinder on the plate.[4][5][6][7]

  • Procedure: After subcutaneous injection of the local anesthetic with the vasoconstrictor into the hind paw, the rat is placed on the hot plate. The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[4][5][6]

  • Endpoint: An increase in the latency to respond compared to baseline indicates an analgesic effect. A cut-off time is established to prevent tissue damage.[4]

b) Sciatic Nerve Block Model (Motor and Sensory Blockade):

  • Procedure: The local anesthetic solution is injected in close proximity to the sciatic nerve.[8]

  • Motor Function Assessment: This can be evaluated using tests like the extensor postural thrust, where the force exerted by the limb is measured.[8]

  • Sensory Function Assessment: Nociceptive thresholds can be measured using thermal (as in the hot plate test) or mechanical (e.g., von Frey filaments) stimuli applied to the paw.[8]

  • Duration of Action: The time from the onset of the block (loss of function) to the full recovery of motor and sensory function is measured.

Signaling Pathways and Experimental Workflows

Felypressin (V1a Receptor) Signaling Pathway

Felypressin exerts its vasoconstrictive effects by binding to V1a receptors on vascular smooth muscle cells. This initiates a Gq protein-coupled signaling cascade.

Felypressin_Signaling Felypressin Felypressin V1aR V1a Receptor Felypressin->V1aR Binds to Gq Gq Protein (α, β, γ subunits) V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Experimental_Workflow cluster_setup Phase 1: Model Development cluster_testing Phase 2: Drug Administration & Monitoring cluster_analysis Phase 3: Data Analysis Induction Induce Hypertension (e.g., 1K1C surgery) Acclimatization Acclimatize Animals to Procedures Induction->Acclimatization Baseline Record Baseline Blood Pressure Acclimatization->Baseline Grouping Randomize into Treatment Groups (Felypressin, Alternatives, Control) Baseline->Grouping Administration Administer Local Anesthetic with Vasoconstrictor Grouping->Administration BP_monitor Continuous Blood Pressure & Heart Rate Monitoring Administration->BP_monitor Efficacy_test Assess Anesthetic Efficacy (e.g., Hot Plate Test) Administration->Efficacy_test Data_collection Collect and Compile Hemodynamic & Efficacy Data BP_monitor->Data_collection Efficacy_test->Data_collection Stats Statistical Analysis (e.g., ANOVA) Data_collection->Stats Comparison Compare Safety and Efficacy Profiles Stats->Comparison

References

Felypressin Acetate's Differential Impact on Systolic and Diastolic Blood Pressure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Felypressin Acetate's effects on systolic and diastolic blood pressure, drawing upon key experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from multiple studies to offer an objective analysis of the product's performance, often in comparison to other vasoconstrictors like epinephrine.

Executive Summary

Felypressin, a synthetic analogue of vasopressin, is utilized as a vasoconstrictor in local anesthetic solutions to prolong the anesthetic effect and minimize systemic toxicity.[1][2] Its mechanism of action, mediated by V1 receptors on vascular smooth muscle, results in distinct effects on systolic and diastolic blood pressure.[1][3] Experimental evidence suggests that while Felypressin generally induces a pressor effect, its impact is more pronounced on diastolic blood pressure. In contrast, increases in systolic blood pressure are often less significant and can be influenced by other factors such as patient anxiety.[1][4][5]

Comparative Data on Blood Pressure Changes

The following tables summarize the quantitative data from various studies on the effects of this compound on systolic and diastolic blood pressure.

Table 1: Felypressin's Effects on Blood Pressure in Human Subjects
Study PopulationAnesthetic CombinationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Key Findings
Hypertensive patients with controlled BP[1][4][5]Prilocaine with FelypressinIncreased, but also influenced by anxiety[1][4][5]Significant increase[1][4][5]Felypressin was found to increase DBP. The rise in SBP was associated with patient anxiety levels.[1][4][5]
Hypertensive patients (BP ≤ 159/99 mmHg)[6]Prilocaine 3% with Felypressin 0.03 IU/mlNegligible increase[6]Negligible change[6]The study concluded that the use of Felypressin in these patients is safe, with negligible effects on blood pressure.[6]
Patients undergoing lower third molar surgery[7]Prilocaine with FelypressinIncreased[7]Increased[7]Both SBP and DBP increased after injection, with no significant difference compared to lidocaine with epinephrine.[7]
Patients with essential hypertension[8]2% propitocaine with 0.13 IU/ml of felypressinSignificant increase[8]Significant increase[8]A significant increase in blood pressure was noted at this concentration.[8]
Table 2: Comparative Effects of Felypressin and Epinephrine in Animal Studies
Animal ModelVasoconstrictorChange in Mean Arterial Pressure (MAP)Heart Rate (HR) ResponseDuration of Hypertensive Effect
Normotensive Wistar rats[3]FelypressinIncreased to 149 ± 9 mm Hg from a baseline of 117 ± 4 mm Hg[3]Reduced to 296 ± 20 bpm from a baseline of 391 ± 7 bpm[3]Longer duration than epinephrine[3][9]
Normotensive Wistar rats[3]EpinephrineIncreased to 224 ± 8 mm Hg from a baseline of 117 ± 4 mm Hg[3]Reduced to 280 ± 9 bpm from a baseline of 391 ± 7 bpm[3]Shorter duration than felypressin[3][9]
1K1C hypertensive rats[9][10]FelypressinHypertensive responseReduced in normotensive group only[9][10]Longer than epinephrine[9][10]
1K1C hypertensive rats[9][10]EpinephrineHypertensive responseIncreased[9][10]Shorter than felypressin[9][10]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data.

Study in Hypertensive Patients (Bronzo et al.)[1][4]
  • Objective: To investigate the effect of felypressin on the blood pressure of hypertensive patients with controlled BP.

  • Methodology: 71 hypertensive subjects in need of periodontal treatment were enrolled. After a 10-minute rest period, local anesthesia (prilocaine) with and without felypressin was administered. Blood pressure was measured using an automated oscillometric device at baseline, after anesthesia, and during the dental procedure. The State-Trait Anxiety Inventory (STAI) was used to assess patient anxiety levels.

Study in Hypertensive Patients Undergoing Tooth Extraction (Abdullah et al.)[6]
  • Objective: To evaluate hemodynamic changes in hypertensive patients undergoing tooth extraction using different local anesthetics.

  • Methodology: 45 hypertensive patients were randomly divided into three groups receiving: Lidocaine 2% with epinephrine 1:80,000, Prilocaine 3% with Felypressin 0.03 IU/ml, or Mepivacaine 3% plain. Blood pressure and heart rate were measured 3 minutes before local anesthesia, 3 minutes after, and 3 minutes after extraction using an electronic sphygmomanometer and pulse oximeter.

Cardiovascular Effects in Wistar Rats (Cecanho et al.)[3]
  • Objective: To study the cardiovascular effects of felypressin in Wistar rats.

  • Methodology: Awake Wistar rats were treated with felypressin, vasopressin, or epinephrine. Heart rate and mean arterial pressure were measured. The study also involved the use of a V1 receptor antagonist, area postrema removal, or sham surgery to investigate the mechanism of action.

Visualizing the Data and Mechanisms

To further elucidate the experimental workflow and the underlying physiological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_patient_prep Patient Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis P Patient Recruitment (e.g., Hypertensive Patients) B Baseline Measurement (Blood Pressure, Heart Rate) P->B A Anesthetic Administration (e.g., Prilocaine + Felypressin) B->A M1 Post-Anesthesia Measurement A->M1 M2 Intra-Procedure Measurement M1->M2 M3 Post-Procedure Measurement M2->M3 DA Statistical Analysis of SBP and DBP Changes M3->DA

Caption: Experimental workflow for clinical studies investigating Felypressin's effects on blood pressure.

Signaling_Pathway Felypressin This compound V1R Vasopressin V1 Receptor Felypressin->V1R Binds to PLC Phospholipase C (PLC) V1R->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Vascular Smooth Muscle Contraction Ca->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction BP ↑ Blood Pressure (Primarily Diastolic) Vasoconstriction->BP

Caption: Signaling pathway of this compound leading to vasoconstriction.

Logical_Comparison cluster_effects Blood Pressure Effects cluster_comparison Comparison with Epinephrine Felypressin This compound SBP Systolic Blood Pressure (SBP) - Moderate increase - Influenced by anxiety Felypressin->SBP Lesser Effect DBP Diastolic Blood Pressure (DBP) - More pronounced and consistent increase Felypressin->DBP Greater Effect Epinephrine Epinephrine - Stronger overall pressor effect - Increases both SBP and DBP significantly - Affects heart rate more prominently

Caption: Logical comparison of Felypressin's effects on systolic vs. diastolic blood pressure.

References

Evaluating the Protective Cardiovascular Effects of Felypressin Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular effects of Felypressin Acetate against other commonly used vasoconstrictors. The information is compiled from various experimental studies to aid in the evaluation of its potential protective cardiovascular profile.

Quantitative Data Summary

The following tables summarize the key cardiovascular effects of this compound and its alternatives as observed in various experimental models.

Table 1: Effects on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Wistar Rats

CompoundDoseChange in MAPChange in HRCitation
This compound 240 ng/kg (IV)↑ 149 ± 9 mm Hg from baseline↓ 296 ± 20 bpm from baseline[1]
Arginine Vasopressin (AVP) 250 ng/kg (IV)↑ 157 ± 9 mm Hg from baseline↓ 297 ± 28 bpm from baseline[1]
Epinephrine 2 µg/kg (IV)↑ 224 ± 8 mm Hg from baseline↓ 280 ± 9 bpm from baseline[1]

Note: Baseline MAP was 117 ± 4 mm Hg and baseline HR was 391 ± 7 bpm.[1]

Table 2: Comparative Cardiovascular Effects in Human Studies

Compound (in Local Anesthetic)Patient GroupChange in Systolic BPChange in Diastolic BPChange in Heart RateCitation
Prilocaine + Felypressin Older Adults↑ Significantly at all time points↑ Significantly at all time pointsNo significant change[2]
Lidocaine + Adrenaline Older Adults↑ Initially, then constant↓ at 5 and 10 minutes↑ Significantly at all time points[2]
Prilocaine + Felypressin ASA I PatientsNo significant changeNo significant change↓ in postoperative period[3]
Lidocaine + Epinephrine ASA I PatientsNo significant changeNo significant changeNo significant change[3]
Lidocaine + Phenylephrine ASA I Patients↑ in trans and postoperative periods↑ in pre and trans-operative periodsNo significant change[3]

Table 3: Effects of Vasopressin Analogs on Coronary Circulation and Myocardial Performance in Isolated Rabbit Hearts

CompoundConcentrationEffect on Coronary Blood FlowEffect on Myocardial PerformanceCitation
Terlipressin ≥ 30 nM↓ SignificantlyImpaired[4]
Arginine Vasopressin (AVP) ≥ 30 pM↓ SignificantlyImpaired[4]
Norepinephrine 1-100 nMBiphasic effectConcentration-dependent increase[4]

Table 4: Cardiovascular Effects of Ornipressin in Anesthetized Dogs

ParameterChange from BaselineCitation
Systolic Arterial Pressure ↑ 33%[5]
Diastolic Arterial Pressure ↑ 39%[5]
Cardiac Output ↓ 44%[5]
Total Peripheral Resistance ↑ 159%[5]
Myocardial Blood Flow ↓ 32%[5]
Coronary Vascular Resistance ↑ 112%[5]

Experimental Protocols

In Vivo Cardiovascular Assessment in Rats

This protocol outlines a typical methodology for evaluating the cardiovascular effects of this compound and its alternatives in an animal model.

Objective: To measure the effects of intravenously administered this compound, Epinephrine, and other vasopressors on mean arterial pressure (MAP) and heart rate (HR) in conscious Wistar rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound, Epinephrine, Arginine Vasopressin solutions

  • Anesthetic (e.g., sodium pentobarbital)

  • Polyethylene catheters

  • Pressure transducer and recording system (e.g., PowerLab)

  • Saline solution (0.9% NaCl) with heparin

Procedure:

  • Animal Preparation: Anesthetize the rat. Surgically implant polyethylene catheters into the femoral artery for blood pressure measurement and the jugular vein for drug administration.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours to ensure the clearance of the anesthetic and stabilization of physiological parameters.

  • Experimental Setup: On the day of the experiment, place the conscious and unrestrained rat in a quiet, isolated cage. Connect the arterial catheter to a pressure transducer linked to a recording system.

  • Baseline Measurement: Record baseline MAP and HR for a stable period (e.g., 30 minutes).

  • Drug Administration: Administer a bolus intravenous injection of the test compound (e.g., this compound at 240 ng/kg) or vehicle (saline).

  • Data Recording: Continuously record MAP and HR for a defined period post-injection (e.g., 10-15 minutes) to capture the peak response and duration of action.

  • Washout Period: Allow for a sufficient washout period between the administration of different drugs to ensure the return of cardiovascular parameters to baseline.

  • Data Analysis: Calculate the change in MAP and HR from the baseline for each compound. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different treatments.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo method allows for the direct assessment of a substance's effects on the heart without systemic influences.

Objective: To evaluate the direct effects of this compound and its alternatives on coronary flow and myocardial contractility.

Materials:

  • Rabbit or rat heart

  • Langendorff apparatus

  • Krebs-Henseleit perfusion buffer

  • Cannulas and tubing

  • Pressure and flow transducers

  • Data acquisition system

Procedure:

  • Heart Excision: Anesthetize the animal and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a regular and stable heart rate and contractile force are achieved.

  • Drug Administration: Introduce the test compounds into the perfusion buffer at various concentrations.

  • Data Measurement: Continuously measure parameters such as coronary flow, left ventricular developed pressure (LVDP), and heart rate.

  • Data Analysis: Analyze the concentration-response relationship for each compound on the measured cardiac parameters.

Signaling Pathways and Experimental Workflows

This compound V1a Receptor Signaling Pathway

This compound exerts its vasoconstrictive effects primarily through the V1a vasopressin receptor, a G-protein coupled receptor (GPCR). The binding of Felypressin to the V1a receptor initiates a downstream signaling cascade.[6]

Felypressin_Signaling Felypressin This compound V1aR V1a Receptor (GPCR) Felypressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction PKC->Contraction

Caption: this compound V1a receptor signaling cascade leading to vasoconstriction.

Experimental Workflow for In Vivo Cardiovascular Assessment

The following diagram illustrates the logical flow of an in vivo experiment to compare the cardiovascular effects of different vasoconstrictors.

Experimental_Workflow start Start animal_prep Animal Preparation (Catheter Implantation) start->animal_prep recovery 24h Recovery animal_prep->recovery baseline Baseline Data Recording (MAP, HR) recovery->baseline drug_admin IV Administration (Felypressin or Alternative) baseline->drug_admin post_admin Post-Administration Data Recording drug_admin->post_admin washout Washout Period post_admin->washout repeat_exp Repeat with Next Compound washout->repeat_exp repeat_exp->drug_admin Yes analysis Data Analysis and Comparison repeat_exp->analysis No end End analysis->end

Caption: Workflow for in vivo comparison of vasoconstrictor cardiovascular effects.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Felypressin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Felypressin Acetate in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring the safety of all personnel.

This compound, a synthetic analogue of the hormone vasopressin, is a potent vasoconstrictor used in research and pharmaceutical development.[1] While a valuable compound, its biological activity necessitates stringent safety measures to prevent accidental exposure and ensure a safe laboratory environment. This guide outlines the essential personal protective equipment (PPE), handling procedures, and emergency protocols.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for handling this compound, particularly in its powder form.

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of airborne particles, especially when handling the powder form.[2]
Eye Protection Tightly fitting safety goggles (EN166)To protect eyes from dust particles and potential splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be changed immediately if contaminated, torn, or punctured.[3][4]
Body Protection Long-sleeved lab coat or gownTo protect skin and personal clothing from contamination.[2][4]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2]

  • Avoid generating dust when handling the solid form.[2]

  • Take precautionary measures against static discharges.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

Storage:

  • Store in a tightly closed original container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Protect from light.[2][5]

  • Recommended storage temperatures for the powder are -80°C for up to 2 years or -20°C for up to 1 year.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. Keep them at rest and seek medical attention if needed.[2]
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical advice.[2]
Eye Contact Flush the eyes with water or physiological saline solution, holding the eyelids open. If irritation persists, seek medical advice.[2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Spill Management:

A spill of this compound powder requires a careful and systematic cleanup process to prevent aerosolization and secondary contamination. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Don_PPE Don Appropriate PPE (Respirator, Goggles, Gloves, Gown) Secure->Don_PPE Begin Cleanup Contain Gently Cover Spill with Absorbent Material Don_PPE->Contain Sweep Carefully Sweep Up Powder Contain->Sweep Place Place in a Labeled, Sealable Container Sweep->Place Wipe Wipe Spill Area with a Wet Cloth Place->Wipe Decontaminate Decontaminate Reusable Equipment Wipe->Decontaminate Post-Cleanup Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Remove_PPE Remove and Dispose of PPE Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe cleanup of a this compound powder spill.

Disposal Plan

All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be considered hazardous waste.

  • Collection: Place all contaminated materials in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste in accordance with local, state, and federal environmental regulations. Do not empty into drains.[2] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.